Product packaging for Bis(2-acetylmercaptoethyl) sulfone(Cat. No.:CAS No. 17096-46-7)

Bis(2-acetylmercaptoethyl) sulfone

Cat. No.: B016814
CAS No.: 17096-46-7
M. Wt: 270.4 g/mol
InChI Key: LDRPLQMZIDPXAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bis(2-acetylmercaptoethyl) sulfone (CAS 17096-46-7) is a solid, moisture-sensitive compound with a yellowish-orange crystalline appearance and a melting point of 82-83°C. It is a derivative in the class of potent disulfide-reducing agents related to bis(2-mercaptoethyl)sulfone (BMS). This compound serves as a critical tool in biochemical research for the controlled reduction of native disulfide bonds in peptides and proteins. The acetylated thiol groups offer a protected form that can be activated as needed, providing a strategy for handling and storing the reagent before its use in reduction reactions. Upon deprotection and conversion to its active dithiol form, the molecule functions by forming a stable cyclic intermediate upon oxidation, which drives the equilibrium toward the reduction of target protein disulfides. Research on related reducing agents in this class has demonstrated superior reduction kinetics compared to traditional agents like DTT (dithiothreitol), making them valuable for applications where rapid and efficient disulfide cleavage under neutral pH conditions is required, such as in protein folding studies, structural analysis, and peptide synthesis. Please note: This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O4S3 B016814 Bis(2-acetylmercaptoethyl) sulfone CAS No. 17096-46-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

S-[2-(2-acetylsulfanylethylsulfonyl)ethyl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4S3/c1-7(9)13-3-5-15(11,12)6-4-14-8(2)10/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRPLQMZIDPXAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCS(=O)(=O)CCSC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437615
Record name Bis(2-acetylmercaptoethyl) sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17096-46-7
Record name Bis(2-acetylmercaptoethyl) sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Bis(2-mercaptoethyl) sulfone: Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The query specified "Bis(2-acetylmercaptoethyl) sulfone." However, a comprehensive search of the chemical literature and databases revealed no significant information on a compound with this name. It is highly probable that the intended compound of interest is Bis(2-mercaptoethyl) sulfone (BMS), a well-characterized reducing agent. The acetylated form would likely be a protected precursor in a synthetic route to BMS. This guide will, therefore, focus on the properties and applications of Bis(2-mercaptoethyl) sulfone.

Introduction

Bis(2-mercaptoethyl) sulfone, commonly known as BMS, is a dithiol reducing agent with significant applications in biochemistry and molecular biology. Its ability to efficiently reduce disulfide bonds in proteins and peptides, particularly at neutral pH, makes it a valuable tool for researchers in drug development and life sciences. This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental applications of Bis(2-mercaptoethyl) sulfone.

Chemical Structure and Properties

Bis(2-mercaptoethyl) sulfone is a symmetrical molecule featuring a central sulfone group flanked by two ethyl chains, each terminating in a thiol (mercapto) group. This structure is key to its function as a reducing agent.

Chemical Structure

The chemical structure of Bis(2-mercaptoethyl) sulfone is as follows:

Physicochemical Properties

A summary of the key physicochemical properties of Bis(2-mercaptoethyl) sulfone is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReference
CAS Number 145626-87-5[1][2]
Molecular Formula C₄H₁₀O₂S₃[1][2]
Molecular Weight 186.32 g/mol [1][2]
Appearance White fluffy crystals
Melting Point 57-58 °C
pKa (aqueous solution at 25°C) 7.9, 9.0
Solubility Soluble in aqueous solutions
Storage Conditions Store at < -15°C under an inert atmosphere (e.g., Nitrogen)[1]
Spectroscopic Data

While detailed spectroscopic data requires access to the primary literature, typical characterization would involve:

  • ¹H NMR: To confirm the presence and connectivity of the ethyl protons.

  • ¹³C NMR: To identify the carbon environments.

  • IR Spectroscopy: To detect the characteristic S-H and S=O stretching vibrations.

  • Mass Spectrometry: To confirm the molecular weight.

Experimental Protocols

Synthesis of Bis(2-mercaptoethyl) sulfone

The synthesis of Bis(2-mercaptoethyl) sulfone can be achieved through a multi-step process starting from commercially available reagents. The following protocol is based on established chemical literature.

Disclaimer: This protocol involves the use of hazardous chemicals. Appropriate personal protective equipment (PPE) should be worn, and the experiment should be conducted in a well-ventilated fume hood.

Materials:

  • Divinyl sulfone

  • Thioacetic acid

  • Hydrochloric acid (HCl)

  • Methanol

  • Dichloromethane

  • Sodium bicarbonate

  • Magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Thioester Formation: Divinyl sulfone is reacted with an excess of thioacetic acid to yield the bis(acetylmercaptoethyl) sulfone intermediate. This reaction is typically carried out in a suitable organic solvent.

  • Hydrolysis: The bis(acetylmercaptoethyl) sulfone intermediate is then hydrolyzed to remove the acetyl protecting groups. This is achieved by treating the intermediate with a solution of hydrochloric acid in methanol. The reaction mixture is typically refluxed for several hours.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in dichloromethane and washed with a saturated solution of sodium bicarbonate and water. The organic layer is dried over magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • Recrystallization: The crude Bis(2-mercaptoethyl) sulfone can be further purified by recrystallization from a suitable solvent system, such as hexane, to obtain white, fluffy crystals.

Reduction of Disulfide Bonds in Proteins

Bis(2-mercaptoethyl) sulfone is a highly effective reagent for the reduction of disulfide bonds in proteins and peptides. It has been shown to reduce disulfide bonds significantly faster than dithiothreitol (DTT) at neutral pH.[3]

Materials:

  • Protein sample with disulfide bonds

  • Bis(2-mercaptoethyl) sulfone (BMS)

  • Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • EDTA (optional, to chelate metal ions)

  • Microcentrifuge tubes

  • Incubator or water bath

Procedure:

  • Prepare Protein Solution: Dissolve the protein sample in the phosphate buffer to the desired concentration (e.g., 1-5 mg/mL).

  • Prepare BMS Stock Solution: Prepare a stock solution of BMS (e.g., 100 mM) in the same phosphate buffer. It is recommended to prepare this solution fresh.

  • Reduction Reaction: Add the BMS stock solution to the protein solution to a final concentration typically ranging from 1 to 10 mM. The optimal concentration may need to be determined empirically for each specific protein.

  • Incubation: Incubate the reaction mixture at a controlled temperature. For many proteins, incubation at room temperature (25°C) or 37°C for 30-60 minutes is sufficient. The reaction time can be optimized as needed.

  • Monitoring the Reaction (Optional): The extent of disulfide bond reduction can be monitored using techniques such as Ellman's reagent (DTNB) assay to quantify free thiol groups, or by analyzing the protein's mobility shift on non-reducing SDS-PAGE.

  • Downstream Processing: After the desired level of reduction is achieved, the reduced protein can be used for downstream applications. If necessary, excess BMS can be removed by dialysis or size-exclusion chromatography.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key processes related to Bis(2-mercaptoethyl) sulfone.

G Synthesis of Bis(2-mercaptoethyl) sulfone cluster_0 Step 1: Thioester Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Purification Divinyl sulfone Divinyl sulfone Bis(acetylmercaptoethyl) sulfone Bis(acetylmercaptoethyl) sulfone Divinyl sulfone->Bis(acetylmercaptoethyl) sulfone + Thioacetic acid Thioacetic acid Thioacetic acid Thioacetic acid->Bis(acetylmercaptoethyl) sulfone Bis(acetylmercaptoethyl) sulfone_2 Bis(acetylmercaptoethyl) sulfone Bis(2-mercaptoethyl) sulfone Bis(2-mercaptoethyl) sulfone Bis(acetylmercaptoethyl) sulfone_2->Bis(2-mercaptoethyl) sulfone + HCl/Methanol Crude Product Crude Bis(2-mercaptoethyl) sulfone Pure Product Pure Bis(2-mercaptoethyl) sulfone Crude Product->Pure Product Recrystallization

Caption: Synthetic workflow for Bis(2-mercaptoethyl) sulfone.

G Mechanism of Disulfide Bond Reduction cluster_protein Protein cluster_bms BMS P_SS Protein-S-S-Protein (Disulfide Bond) P_SH_HS Protein-SH + HS-Protein (Reduced Thiols) P_SS->P_SH_HS Reduction BMS_SS Oxidized BMS (Cyclic Disulfide) P_SS->BMS_SS e⁻ transfer BMS_SH BMS-(SH)₂ (Bis(2-mercaptoethyl) sulfone) BMS_SH->P_SH_HS H⁺ transfer BMS_SH->BMS_SS Oxidation

Caption: Reduction of a protein disulfide bond by Bis(2-mercaptoethyl) sulfone.

Conclusion

Bis(2-mercaptoethyl) sulfone is a potent and versatile reducing agent with clear advantages for the study of proteins and peptides, particularly due to its enhanced reaction kinetics at neutral pH compared to traditional reagents like DTT. The detailed protocols and structural information provided in this guide are intended to facilitate its effective use in a research and development setting. As with any chemical reagent, a thorough understanding of its properties and adherence to safe laboratory practices are paramount for successful and reproducible experimental outcomes.

References

An In-depth Technical Guide to Bis(2-mercaptoethyl)sulfone (BMS)

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 145626-87-5

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Bis(2-mercaptoethyl)sulfone, commonly known as BMS. Identified by the CAS number 145626-87-5, BMS is a potent, water-soluble dithiol reducing agent. It serves as a superior alternative to dithiothreitol (DTT) for the reduction of disulfide bonds in proteins and peptides, offering significantly faster reaction kinetics at neutral pH. This document details the physicochemical properties, synthesis, and key applications of BMS, with a focus on detailed experimental protocols. Furthermore, it illustrates the mechanism of action and typical experimental workflows through diagrams to support its use in research and development.

Introduction

Bis(2-mercaptoethyl)sulfone (BMS) is a homobifunctional sulfur-containing compound valued primarily for its efficacy in cleaving disulfide bonds. Structurally, it features two mercaptoethyl groups linked by a sulfone moiety. This configuration grants it a lower pKa compared to the widely used dithiothreitol (DTT), resulting in a higher concentration of the reactive thiolate anion at neutral pH. Consequently, BMS can reduce accessible disulfide bonds in proteins approximately 5 to 7 times faster than DTT under identical conditions.[1] Its stability, lack of strong odor, and efficiency make it an attractive reagent in proteomics, protein chemistry, and bioconjugation studies.

The compound referred to as "Bis(2-acetylmercaptoethyl) sulfone" is the thioester-protected precursor to BMS. The acetyl groups serve as protecting moieties for the reactive thiol groups during synthesis and are removed in the final deprotection step to yield the active dithiol compound.

Physicochemical and Quantitative Data

The key quantitative parameters of Bis(2-mercaptoethyl)sulfone are summarized in the table below, providing a comparative perspective with DTT where relevant.

PropertyValueReference
CAS Number 145626-87-5General
Molecular Formula C₄H₁₀O₂S₃[2]
Molecular Weight 186.32 g/mol [2]
Appearance White fluffy crystals[2]
Melting Point 57-58 °C[2]
pKa₁ 7.9[2]
pKa₂ 9.0[2]
Keq (for reduction of DTT) 0.35[2]
Relative Reduction Rate 5-7 times faster than DTT at pH 7[1]

Experimental Protocols

Synthesis of Bis(2-mercaptoethyl)sulfone (BMS)

The synthesis of BMS is a two-stage process involving the preparation of a sulfide precursor followed by its oxidation to the sulfone. The acetylated derivative serves as a stable intermediate.

Stage 1: Synthesis of the Precursor, Bis(2-mercaptoethyl) sulfide

A common method for synthesizing the sulfide precursor involves the reaction of thiodiglycol with thiourea.[3]

  • Materials: Thiodiglycol, thiourea, hydrochloric acid, sodium hydroxide, phase-transfer catalyst (e.g., tetrabutylammonium bromide).

  • Step 1 (Isothiouronium Salt Formation):

    • In a reaction vessel, combine thiourea (2.2 equivalents) and concentrated hydrochloric acid (2.2 equivalents).

    • Once the thiourea is dissolved, add thiodiglycol (1.0 equivalent) dropwise while maintaining the temperature between 30-35 °C.

    • After the addition is complete, add a catalyst such as zinc chloride or ferric chloride.

    • Slowly heat the mixture to 90-100 °C and maintain for 4-8 hours.

    • Cool the reaction mixture to room temperature. The resulting solution containing the bis(isothiouronium) salt is used directly in the next step.

  • Step 2 (Alkaline Hydrolysis):

    • To the cooled salt mixture, add a phase-transfer catalyst.

    • Slowly add a concentrated solution of sodium hydroxide, keeping the temperature below 40 °C.

    • After the addition, heat the mixture to 60-85 °C and stir for 2-7 hours.

    • Cool the mixture and separate the organic layer.

    • The crude Bis(2-mercaptoethyl) sulfide can be purified by vacuum distillation.

Stage 2: Oxidation to Bis(2-mercaptoethyl)sulfone

This protocol is a representative method based on the selective oxidation of sulfides using hydrogen peroxide.[4][5][6]

  • Materials: Bis(2-mercaptoethyl) sulfide (or its S-acetyl protected form), hydrogen peroxide (30%), a suitable catalyst (e.g., sodium tungstate), and solvent (e.g., ethanol).

  • Procedure:

    • Dissolve the sulfide precursor (1.0 equivalent) in a suitable solvent in a round-bottom flask.

    • Add a catalytic amount of sodium tungstate (e.g., 0.02 equivalents).

    • Slowly add hydrogen peroxide (30%, 2.5 equivalents) to the stirred solution at room temperature.

    • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction may take several hours.

    • Upon completion, quench any remaining peroxide by adding a small amount of sodium sulfite solution.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from hexane to yield pure Bis(2-mercaptoethyl)sulfone as white crystals.[2]

(Note: If starting with the S-acetyl protected precursor, a final deprotection step using a base like sodium hydroxide in methanol would be required after the oxidation to yield the free thiols of BMS.)

Reduction of Protein Disulfide Bonds

This protocol provides a general guideline for using BMS to reduce disulfide bonds in a protein sample prior to downstream analysis such as mass spectrometry or SDS-PAGE.

  • Materials: Protein sample, BMS stock solution (e.g., 100 mM in degassed buffer), reaction buffer (e.g., 50 mM sodium phosphate, 1 mM EDTA, pH 7.0), optional denaturant (e.g., Guanidine HCl or SDS).

  • Procedure:

    • Prepare the protein sample in the reaction buffer. For inaccessible disulfide bonds, a denaturant may be included.

    • Add BMS from the stock solution to the protein sample to a final concentration typically between 1-10 mM. A 10- to 100-fold molar excess of BMS over the protein's disulfide bonds is recommended.

    • Incubate the reaction mixture. For accessible disulfides, incubation for 15-30 minutes at room temperature is often sufficient.[1] For more resistant disulfides, incubation time can be extended or the temperature increased (e.g., to 37 °C).

    • The progress of the reduction can be monitored by assays such as Ellman's reagent (DTNB) to quantify free thiols.

    • After reduction, the excess BMS can be removed by dialysis, desalting columns, or buffer exchange if it interferes with subsequent steps.[1]

Mechanisms and Workflows

Mechanism of Disulfide Reduction

The reduction of a disulfide bond by a dithiol reagent like BMS proceeds via a two-step thiol-disulfide exchange mechanism. This is an SN2-type reaction where a thiolate anion acts as the nucleophile.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization Protein_S-S Protein-S-S-Protein Mixed_Disulfide Protein-S-S-BMS-SH Protein_S-S->Mixed_Disulfide Protein_SH Protein-SH Protein_S-S->Protein_SH BMS_SH BMS-(SH)₂ BMS_SH->Protein_S-S Thiolate attack Mixed_Disulfide_2 Protein-S-S-BMS-SH Mixed_Disulfide->Mixed_Disulfide_2 Intermediate Oxidized_BMS Oxidized BMS (cyclic disulfide) Mixed_Disulfide_2->Oxidized_BMS Intramolecular attack Protein_SH_2 Protein-SH Mixed_Disulfide_2->Protein_SH_2

Caption: Thiol-disulfide exchange mechanism of BMS.

The first step involves the attack of one of BMS's thiolate groups on the protein's disulfide bond, forming a mixed disulfide intermediate and releasing one of the protein's cysteine residues as a free thiol. The second, rapid step involves the intramolecular attack of the second BMS thiol group, which cleaves the mixed disulfide, releases the second protein cysteine, and forms a stable cyclic disulfide of oxidized BMS.

General Experimental Workflow

The use of BMS is a critical step in many proteomics and protein analysis workflows. The following diagram illustrates a typical sequence of operations.

G A Protein Sample (with disulfide bonds) B Add BMS Solution (e.g., 5 mM final conc.) Incubate @ RT, 30 min A->B C Disulfide Bonds Reduced B->C D Optional: Alkylation (e.g., with Iodoacetamide) to prevent re-oxidation C->D E Removal of Excess Reagents (Dialysis / Desalting) C->E If no alkylation D->E F Downstream Application E->F G SDS-PAGE F->G H Mass Spectrometry F->H I Enzyme Assay F->I

Caption: Experimental workflow for protein disulfide reduction.

Conclusion

Bis(2-mercaptoethyl)sulfone is a highly efficient and practical alternative to traditional dithiol reducing agents like DTT. Its superior reaction kinetics at neutral pH, coupled with favorable physical properties, make it an invaluable tool for researchers in biochemistry and drug development. The detailed protocols and mechanistic diagrams provided in this guide are intended to facilitate its adoption and effective use in the laboratory for applications requiring the robust and rapid reduction of disulfide bonds.

References

"Bis(2-acetylmercaptoethyl) sulfone" molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Bis(2-acetylmercaptoethyl) sulfone

For researchers, scientists, and drug development professionals, a precise understanding of a compound's fundamental properties is paramount. This guide provides core technical data and illustrative workflows for this compound.

Core Molecular Data

The fundamental chemical properties of this compound are summarized below. These values are derived from the base molecule, Bis(2-mercaptoethyl) sulfone, through the addition of two acetyl groups. The formula for the base compound, Bis(2-mercaptoethyl) sulfone, is C4H10O2S3 with a molecular weight of approximately 186.32 g/mol .[1][2][3][4][5] The addition of two acetyl groups (CH3CO) in place of the hydrogen atoms on the mercapto groups results in the following properties for this compound.

PropertyValue
Molecular Formula C8H14O4S3
Molecular Weight 270.39 g/mol

Molecular Structure and Logical Relationships

The following diagram illustrates the constituent functional groups and their connectivity within the this compound molecule.

cluster_molecule This compound Sulfone_Group Sulfone (SO₂) Ethyl_Chain_1 Ethyl Chain 1 (-CH₂CH₂-) Sulfone_Group->Ethyl_Chain_1 connects to Ethyl_Chain_2 Ethyl Chain 2 (-CH₂CH₂-) Sulfone_Group->Ethyl_Chain_2 connects to Thioester_1 Thioester 1 (-S-CO-CH₃) Ethyl_Chain_1->Thioester_1 connects to Thioester_2 Thioester 2 (-S-CO-CH₃) Ethyl_Chain_2->Thioester_2 connects to

Molecular components of this compound.

Experimental Protocols: A Hypothetical Workflow

A common synthetic route to sulfones involves the oxidation of the corresponding sulfide. The following diagram outlines a hypothetical experimental workflow for the synthesis of this compound.

Start Start: Bis(2-mercaptoethyl) sulfide Oxidation Step 1: Oxidation (e.g., with H₂O₂) Start->Oxidation Intermediate Intermediate: Bis(2-mercaptoethyl) sulfone Oxidation->Intermediate Acetylation Step 2: Acetylation (e.g., with Acetyl Chloride) Intermediate->Acetylation Purification Step 3: Purification (e.g., Chromatography) Acetylation->Purification Final_Product Final Product: This compound Purification->Final_Product Analysis Step 4: Analysis (e.g., NMR, Mass Spec) Final_Product->Analysis

Hypothetical synthesis workflow for this compound.

References

An In-depth Technical Guide to the Solubility and Stability of Bis(2-acetylmercaptoethyl) sulfone and its Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No direct experimental data for "Bis(2-acetylmercaptoethyl) sulfone" regarding its solubility and stability has been identified in publicly available literature. This guide provides a comprehensive overview of its immediate precursor, Bis(2-mercaptoethyl) sulfone (BMS) , and discusses the anticipated impact of S-acetylation on these critical properties.

Introduction to Bis(2-mercaptoethyl) sulfone (BMS)

Bis(2-mercaptoethyl) sulfone, also known as BMS, is a homobifunctional crosslinking agent containing two thiol (-SH) groups. It is primarily utilized as a reducing agent for disulfide bonds in proteins, serving as an alternative to dithiothreitol (DTT). Its structure features a central sulfone group, which influences its chemical reactivity and physical properties. The acetylated form, this compound, is a thioester derivative. Thioesters are often employed in biochemistry and drug development as they can act as prodrugs, releasing the active thiol compound under specific physiological conditions.

Physicochemical Properties of Bis(2-mercaptoethyl) sulfone (BMS)

A summary of the known physicochemical properties of BMS is presented in Table 1. This data has been compiled from various chemical databases and supplier information.

Table 1: Physicochemical Properties of Bis(2-mercaptoethyl) sulfone (BMS)

PropertyValueSource
Molecular Formula C4H10O2S3[1]
Molecular Weight 186.32 g/mol [2]
CAS Number 145626-87-5[2]
Appearance White Crystalline Solid[1]
Melting Point 57-58 °C[1]
pKa Not available
LogP (Predicted) 0.2[1]
Synonyms 2,2'-Sulfonylbis(ethanethiol), BMS[2]

Solubility Profile

Bis(2-mercaptoethyl) sulfone (BMS)
Anticipated Solubility of this compound

S-acetylation of the thiol groups in BMS to form this compound would replace the polar S-H bonds with less polar thioester linkages. This chemical modification is expected to decrease its solubility in polar solvents like water and increase its solubility in non-polar organic solvents. The acetyl groups will mask the hydrogen-bonding capability of the thiols, reducing interactions with protic solvents.

Stability Profile

Bis(2-mercaptoethyl) sulfone (BMS)

Detailed kinetic stability studies for BMS are not widely published. However, supplier recommendations provide some insight into its stability. It is often recommended to be stored at low temperatures (e.g., <-15°C or -20°C) under an inert atmosphere (e.g., Nitrogen) and is noted to be moisture-sensitive[1][2][4]. This suggests that BMS is susceptible to oxidation and hydrolysis. The thiol groups are prone to oxidation, especially in the presence of air and at higher pH, which can lead to the formation of disulfides.

Anticipated Stability of this compound

The S-acetylation of the thiol groups in BMS is expected to significantly enhance its stability. The thioester bond is generally more resistant to oxidation than the free thiol group. This increased stability makes the acetylated form a more suitable candidate for applications where long-term storage or formulation into delivery systems is required. However, the thioester linkage is susceptible to hydrolysis, particularly under basic or acidic conditions, or in the presence of certain enzymes (esterases), which would release the active dithiol form. This property is often exploited in prodrug design.

Experimental Protocols

The following sections detail generalized experimental protocols that can be employed to quantitatively determine the solubility and stability of this compound and its precursor, BMS.

Solubility Determination

A common method for determining the solubility of a compound is the shake-flask method.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess compound B Add to known volume of solvent A->B C Agitate at constant temperature B->C D Allow to equilibrate (e.g., 24-48h) C->D E Filter or centrifuge to remove undissolved solid D->E F Quantify concentration in supernatant (e.g., HPLC-UV) E->F G Calculate solubility F->G

Caption: Workflow for solubility determination using the shake-flask method.

Methodology:

  • Preparation: An excess amount of the compound is added to a vial containing a known volume of the solvent of interest (e.g., water, ethanol, DMSO).

  • Equilibration: The vial is sealed and agitated (e.g., using a shaker bath) at a constant temperature for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: The resulting suspension is filtered through a syringe filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L. This procedure should be repeated for each solvent of interest.

Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

Stability_Workflow cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of compound B1 Acidic Hydrolysis (e.g., 0.1 M HCl) A->B1 B2 Basic Hydrolysis (e.g., 0.1 M NaOH) A->B2 B3 Oxidative Degradation (e.g., 3% H2O2) A->B3 B4 Thermal Degradation (e.g., 60°C) A->B4 B5 Photolytic Degradation (e.g., UV/Vis light) A->B5 C Sample at time points (e.g., 0, 2, 4, 8, 24h) B1->C B2->C B3->C B4->C B5->C D Analyze by stability-indicating method (e.g., HPLC-MS) C->D E Quantify parent compound and identify degradants D->E

Caption: General workflow for a forced degradation stability study.

Methodology:

  • Sample Preparation: A stock solution of the compound is prepared in a suitable solvent.

  • Stress Conditions: The stock solution is subjected to various stress conditions in parallel:

    • Acidic Hydrolysis: Treatment with a dilute acid (e.g., 0.1 M HCl) at a controlled temperature.

    • Basic Hydrolysis: Treatment with a dilute base (e.g., 0.1 M NaOH) at a controlled temperature.

    • Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at a controlled temperature.

    • Thermal Degradation: The solution is heated at an elevated temperature (e.g., 60°C).

    • Photolytic Degradation: The solution is exposed to UV and visible light.

  • Time-Point Sampling: Aliquots are taken from each stress condition at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: The samples are analyzed using a stability-indicating analytical method, such as HPLC coupled with mass spectrometry (HPLC-MS), to separate the parent compound from any degradation products.

  • Data Evaluation: The percentage of the remaining parent compound is plotted against time to determine the degradation kinetics. The mass spectrometer helps in the identification of the degradation products.

Signaling Pathways and Logical Relationships

At present, there is no specific information available in the public domain linking this compound or Bis(2-mercaptoethyl) sulfone to specific signaling pathways. Their primary known function is as a chemical tool for disulfide bond reduction.

The logical relationship between the acetylated and non-acetylated forms can be depicted as a simple de-esterification reaction, which is relevant in a biological context where esterases are present.

Deacetylation_Pathway A This compound (Prodrug) B Bis(2-mercaptoethyl) sulfone (Active Form) A->B C Esterases / Hydrolysis C->A

Caption: Deacetylation of the prodrug to the active thiol form.

Conclusion

While a complete experimental profile for this compound is not yet available, a comprehensive understanding of its precursor, Bis(2-mercaptoethyl) sulfone, provides a strong foundation for its potential applications. The S-acetylation is anticipated to enhance stability and modulate solubility, making it a promising candidate for controlled-release applications. The experimental protocols outlined in this guide provide a clear roadmap for researchers to quantitatively determine the solubility and stability of this compound and its derivatives, which is a critical step in the drug development process.

References

Purity and Quality Control of Bis(2-acetylmercaptoethyl) sulfone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and quality control measures for Bis(2-acetylmercaptoethyl) sulfone. It includes detailed methodologies for its synthesis, purification, and analytical characterization, as well as a discussion of potential impurities and degradation pathways.

Synthesis and Purification

A plausible and efficient synthetic route to this compound involves a two-step process: the acetylation of Bis(2-mercaptoethyl) sulfide followed by the oxidation of the resulting thioester to the corresponding sulfone.

Step 1: Acetylation of Bis(2-mercaptoethyl) sulfide

The initial step involves the acetylation of the thiol groups of Bis(2-mercaptoethyl) sulfide using an acetylating agent such as acetic anhydride. This reaction is typically carried out under solvent-free and catalyst-free conditions to ensure high conversion and selectivity.

Experimental Protocol: Synthesis of S,S'-thiodiethylene bis(thioacetate)

  • In a 250 mL round-bottom flask, charge 1 mole of Bis(2-mercaptoethyl) sulfide.

  • Slowly add 2.2 moles of acetic anhydride to the flask with gentle stirring.

  • Heat the reaction mixture to 60°C and maintain this temperature for 7-8 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[1]

  • After completion, allow the mixture to cool to room temperature.

  • Proceed to the next step without purification of the intermediate product.

Step 2: Oxidation of S,S'-thiodiethylene bis(thioacetate)

The second step is the oxidation of the sulfide group in S,S'-thiodiethylene bis(thioacetate) to a sulfone. A common and effective method utilizes hydrogen peroxide in the presence of acetic acid, which can also serve as the solvent.[2][3]

Experimental Protocol: Synthesis of this compound

  • To the crude S,S'-thiodiethylene bis(thioacetate) from the previous step, add glacial acetic acid (approximately 5 mL per gram of starting sulfide).

  • Slowly add 30% aqueous hydrogen peroxide (approximately 3 moles per mole of sulfide) to the reaction mixture while maintaining the temperature below 40°C using an ice bath.

  • After the addition is complete, stir the reaction mixture at room temperature until the oxidation is complete, as monitored by TLC or HPLC.

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Filter the crude product, wash with water until the filtrate is neutral, and dry under vacuum.

Purification

The crude this compound can be purified by recrystallization to remove unreacted starting materials and by-products.

Experimental Protocol: Purification by Recrystallization

  • Dissolve the crude product in a minimal amount of a suitable hot solvent, such as ethanol or an ethanol/water mixture.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the pure crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum to a constant weight.

Quality Control and Purity Analysis

A comprehensive quality control strategy for this compound involves the use of several analytical techniques to determine its purity, identify any impurities, and assess its stability.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful technique for assessing the purity of this compound and quantifying any impurities.

Table 1: Proposed HPLC Method Parameters

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 90-10% B; 35-40 min: 10% B
Flow Rate 1.0 mL/min
Detection UV at 215 nm and 230 nm
Injection Volume 10 µL
Column Temperature 30°C

This method is designed to separate the non-polar analyte from potential polar and non-polar impurities. The use of dual-wavelength detection can aid in the identification of impurities with different chromophores.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of this compound and for identifying and quantifying impurities.

Experimental Protocol: NMR Sample Preparation

  • Accurately weigh 5-25 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.[4][5]

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6]

  • Cap the NMR tube and gently invert to ensure a homogenous solution.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
-S-CH₂- ~3.3 - 3.5~50 - 55
-CH₂-C(O)- ~3.1 - 3.3~30 - 35
-C(O)-CH₃ ~2.3 - 2.5~25 - 30
-C(O)- -~195 - 200

Note: These are predicted values and may vary slightly in the actual spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to identify unknown impurities based on their mass-to-charge ratio and fragmentation patterns.

Expected Fragmentation Patterns:

  • Electron Ionization (EI-MS): Expect to see the molecular ion peak (M⁺). Common fragmentation pathways would include the loss of an acetyl group (CH₃CO•), a thioacetyl group (CH₃COS•), and cleavage of the C-S and C-C bonds.

  • Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ and adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ are expected. Tandem MS (MS/MS) of the protonated molecule would likely show similar fragmentation patterns to EI-MS, providing structural information.[7]

Potential Impurities and Degradation Pathways

Understanding potential impurities and degradation products is crucial for developing a robust quality control strategy.

Potential Impurities

Table 3: Potential Process-Related Impurities

Impurity NameStructureOrigin
Bis(2-mercaptoethyl) sulfideHS-CH₂CH₂-S-CH₂CH₂-SHUnreacted starting material from Step 1
S-(2-(2-mercaptoethylthio)ethyl) ethanethioateHS-CH₂CH₂-S-CH₂CH₂-S-C(O)CH₃Incomplete acetylation in Step 1
S,S'-thiodiethylene bis(thioacetate)CH₃C(O)S-CH₂CH₂-S-CH₂CH₂-SC(O)CH₃Unreacted intermediate from Step 2
Bis(2-acetylmercaptoethyl) sulfoxideCH₃C(O)S-CH₂CH₂-S(O)-CH₂CH₂-SC(O)CH₃Incomplete oxidation in Step 2
Acetic AcidCH₃COOHBy-product of acetylation and residual solvent
Acetic Anhydride(CH₃CO)₂OUnreacted reagent from Step 1
Degradation Pathways

The primary degradation pathway for this compound is expected to be the hydrolysis of the thioester linkages, particularly under basic or strongly acidic conditions, to yield the corresponding thiol and acetic acid.[8] The sulfone group is generally stable under typical storage conditions.[9]

Forced Degradation Studies:

Forced degradation studies should be conducted to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.[10][11]

Table 4: Recommended Forced Degradation Conditions

ConditionSuggested Parameters
Acid Hydrolysis 0.1 M HCl at 60°C for 24h
Base Hydrolysis 0.1 M NaOH at room temperature for 4h
Oxidative 3% H₂O₂ at room temperature for 24h
Thermal 80°C for 48h (solid state)
Photolytic ICH Q1B conditions (solid state and in solution)

Visualizations

Synthesis Workflow

Synthesis_Workflow Start Bis(2-mercaptoethyl) sulfide Step1 Acetylation (Acetic Anhydride, 60°C) Start->Step1 Intermediate S,S'-thiodiethylene bis(thioacetate) Step1->Intermediate Step2 Oxidation (H2O2, Acetic Acid) Intermediate->Step2 Crude_Product Crude Bis(2-acetylmercaptoethyl) sulfone Step2->Crude_Product Purification Recrystallization (Ethanol/Water) Crude_Product->Purification Final_Product Pure Bis(2-acetylmercaptoethyl) sulfone Purification->Final_Product

Caption: Synthetic pathway for this compound.

Quality Control Logic

Quality_Control_Logic cluster_tests Analytical Tests cluster_evaluation Evaluation cluster_decision Decision HPLC HPLC Purity Purity_Assessment Purity ≥ 99.0%? HPLC->Purity_Assessment Impurity_Profile Impurities within limits? HPLC->Impurity_Profile NMR NMR Spectroscopy (¹H and ¹³C) Structure_Confirmation Correct Structure? NMR->Structure_Confirmation MS Mass Spectrometry MS->Structure_Confirmation MS->Impurity_Profile Release Release Batch Purity_Assessment->Release Yes Reject Reject Batch Purity_Assessment->Reject No Structure_Confirmation->Release Yes Structure_Confirmation->Reject No Impurity_Profile->Release Yes Impurity_Profile->Reject No Sample Batch of this compound Sample->HPLC Sample->NMR Sample->MS

Caption: Quality control workflow for batch release.

Potential Degradation Pathway

Caption: Primary degradation pathway via hydrolysis.

References

An In-depth Technical Guide to Bis(2-acetylmercaptoethyl) sulfone and its Precursor, Bis(2-mercaptoethyl) sulfone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of Bis(2-acetylmercaptoethyl) sulfone and its unacetylated precursor, Bis(2-mercaptoethyl) sulfone (BMS). While this compound is not extensively described in current literature, its structure suggests its role as a protected form of the potent reducing agent, BMS. This guide covers the synthesis, chemical properties, and applications of both compounds, with a particular focus on the utility of BMS in protein chemistry and the potential of its acetylated form in stimuli-responsive drug delivery systems. Detailed experimental protocols and quantitative data are presented to facilitate practical application in a research and development setting.

Introduction

Bis(2-mercaptoethyl) sulfone, commonly known as BMS, is a dithiol reducing agent that has demonstrated superior efficacy in the reduction of disulfide bonds in proteins compared to the widely used dithiothreitol (DTT).[1] Its lower pKa values contribute to a higher concentration of the reactive thiolate form at neutral pH, leading to faster reaction kinetics.

The acetylated derivative, this compound, features S-acetyl protected thiol groups. This modification renders the compound temporarily inactive as a reducing agent. The acetyl groups can be removed under specific physiological or chemical conditions, unmasking the reactive thiols. This "pro-drug" or protected form holds potential for applications where controlled activation of a reducing agent is desirable, such as in stimuli-responsive drug delivery systems that target the reductive environment of the intracellular space.[2][3]

Chemical and Physical Properties

PropertyBis(2-mercaptoethyl) sulfone (BMS)This compound (Estimated)
Molecular Formula C₄H₁₀O₂S₃C₈H₁₄O₄S₃
Molecular Weight 186.32 g/mol 270.39 g/mol
CAS Number 145626-87-5Not available
Appearance White crystalline solidNot available
Melting Point 57-58 °CNot available
pKa₁ 7.9Not applicable
pKa₂ 9.0Not applicable
Redox Potential (at pH 7) -0.33 V (similar to DTT)Not applicable

Synthesis and Deprotection

Synthesis of this compound

While a specific protocol for the synthesis of this compound is not detailed in the literature, a general and efficient method for the acetylation of thiols can be adapted.[4][5] The following is a proposed experimental protocol:

Materials:

  • Bis(2-mercaptoethyl) sulfone (BMS)

  • Acetic anhydride

  • Pyridine (dry)

  • Dichloromethane (DCM, dry)

  • 1 M HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Protocol:

  • Dissolve Bis(2-mercaptoethyl) sulfone (1.0 equivalent) in dry pyridine (5-10 mL per mmol of BMS) under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (3.0-4.0 equivalents) to the solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, monitoring by thin-layer chromatography (TLC).

  • Quench the reaction by the addition of methanol.

  • Remove the pyridine by co-evaporation with toluene under reduced pressure.

  • Dilute the residue with dichloromethane and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel chromatography to obtain pure this compound.

Synthesis Workflow:

G BMS Bis(2-mercaptoethyl) sulfone Reaction Reaction at 0°C to RT BMS->Reaction Pyridine Pyridine (Solvent/Base) Pyridine->Reaction AceticAnhydride Acetic Anhydride (Acetylating Agent) AceticAnhydride->Reaction Quench Quench with Methanol Reaction->Quench Workup Aqueous Workup Quench->Workup Purification Silica Gel Chromatography Workup->Purification Product This compound Purification->Product

Synthesis of this compound.

Deprotection to Bis(2-mercaptoethyl) sulfone

The S-acetyl protecting groups can be removed to regenerate the active dithiol, BMS. This deprotection is typically achieved under basic conditions.

Deprotection Workflow:

G Protected This compound Reaction Deprotection Reaction Protected->Reaction Base Base (e.g., NaOH, NH3 in MeOH) Base->Reaction Product Bis(2-mercaptoethyl) sulfone Reaction->Product

Deprotection of the S-acetyl groups.

Applications

Bis(2-mercaptoethyl) sulfone as a Disulfide Reducing Agent

BMS is a highly effective reagent for the reduction of disulfide bonds in proteins and peptides, a critical step in many proteomics workflows.[1][6] It has been shown to reduce accessible disulfide bonds in proteins like immunoglobulin and trypsinogen 5 to 7 times faster than DTT at neutral pH.[1]

Experimental Protocol for Protein Disulfide Bond Reduction:

Materials:

  • Protein sample in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0, containing 1 mM EDTA)

  • Bis(2-mercaptoethyl) sulfone (BMS) stock solution (e.g., 100 mM in water)

  • Alkylation agent (e.g., iodoacetamide) for subsequent steps if desired

Protocol:

  • Prepare the protein solution to the desired concentration (e.g., 1-5 mg/mL).

  • Add BMS stock solution to the protein solution to a final concentration of 0.5-5 mM. The optimal concentration may vary depending on the protein and the number of disulfide bonds.

  • Incubate the reaction mixture at room temperature or 37°C. The incubation time will depend on the accessibility of the disulfide bonds. For accessible disulfides, 15-30 minutes may be sufficient. Less accessible bonds may require longer incubation times (e.g., 1-3 hours).[1]

  • Monitor the extent of reduction by taking aliquots at different time points and assaying for free thiol groups (e.g., using Ellman's reagent) or by analyzing the protein by non-reducing SDS-PAGE.

  • For subsequent mass spectrometry analysis, the reduced cysteines should be alkylated to prevent re-oxidation. Add an alkylating agent such as iodoacetamide to a final concentration of 2-fold molar excess over the BMS concentration. Incubate in the dark for 30-60 minutes at room temperature.

  • Quench the alkylation reaction by adding a small amount of a thiol-containing reagent (e.g., DTT or BMS).

Workflow for Proteomics Sample Preparation:

G Protein Protein Sample BMS Add BMS (Reduction) Protein->BMS Alkylation Add Iodoacetamide (Alkylation) BMS->Alkylation Digestion Enzymatic Digestion (e.g., Trypsin) Alkylation->Digestion Analysis LC-MS/MS Analysis Digestion->Analysis G cluster_0 Systemic Circulation cluster_1 Target Cell Nanocarrier Drug-loaded Nanocarrier with This compound Linker Internalization Cellular Internalization Nanocarrier->Internalization Deprotection Intracellular Deprotection (Esterases, Glutathione) Internalization->Deprotection Release Drug Release Deprotection->Release Target Drug Action on Intracellular Target Release->Target G Signal External Signal Receptor Receptor Signal->Receptor ROS Reactive Oxygen Species (ROS) Receptor->ROS generates Kinase_inactive Kinase (Inactive) -S-S- ROS->Kinase_inactive oxidizes Kinase_active Kinase (Active) -SH HS- Kinase_inactive->Kinase_active reduction TF_inactive Transcription Factor (Inactive) Kinase_active->TF_inactive phosphorylates TF_active Transcription Factor (Active) TF_inactive->TF_active Gene Gene Expression TF_active->Gene Response Cellular Response Gene->Response BMS BMS BMS->Kinase_active mimics cellular reductants

References

In-depth Technical Guide: Safety and Handling of Bis(2-acetylmercaptoethyl) sulfone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bis(2-acetylmercaptoethyl) sulfone is a chemical compound containing both thioether and sulfone functional groups. While specific data is lacking, the presence of these moieties suggests that careful handling is required to minimize potential risks. This guide provides a comprehensive overview of inferred safety precautions, potential hazards, and recommended handling procedures.

Inferred Hazard Identification and Classification

Based on the analysis of related sulfur-containing compounds, this compound may pose the following hazards:

  • Skin and Eye Irritation: Many organic sulfur compounds are known to cause irritation upon contact with skin and eyes.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[2]

  • Toxicity: While acute toxicity data is unavailable, some organosulfur compounds can be toxic if ingested, inhaled, or absorbed through the skin.[3] The metabolism of some thiono-sulfur compounds can lead to reactive intermediates.[4]

Precautionary Statements (Inferred):

CategoryPrecautionary Statement
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection.
Response P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P332+P313: If skin irritation occurs: Get medical advice/attention. P337+P313: If eye irritation persists: Get medical advice/attention.
Storage P403+P233: Store in a well-ventilated place. Keep container tightly closed.
Disposal P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Experimental Protocols: Safe Handling Procedures

The following protocols are based on best practices for handling chemicals of unknown toxicity.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Skin Protection: A flame-resistant lab coat and disposable nitrile or neoprene gloves.[1] For prolonged or repeated contact, select gloves with a higher protection class (breakthrough time > 60 minutes).[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[1]

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated laboratory.[5] For procedures with a higher risk of exposure, a certified chemical fume hood is mandatory.[5]

  • Safety Equipment: An operational safety shower and eyewash station should be readily accessible.

General Handling and Storage
  • Avoid all personal contact, including inhalation.[1]

  • Minimize the quantities of the chemical acquired and stored.

  • Store in a tightly sealed, properly labeled, air-impermeable container in a cool, dry, and well-ventilated area.

  • Keep away from oxidizing agents, as some sulfur compounds can react with them.[6]

  • Avoid the accumulation of excess chemicals.

First Aid Measures (Inferred)

  • After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • After Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[2] If irritation persists, seek medical advice.

  • After Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart.[2] Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Spill and Waste Disposal Procedures

  • Minor Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated material in a sealed container for disposal.

  • Major Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent the material from entering drains or waterways.

  • Waste Disposal: All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.[6] Do not dispose of down the drain.

Visualizations

Logical Workflow for Chemical Risk Assessment

The following diagram illustrates a general workflow for assessing and managing the risks associated with handling a chemical compound of unknown toxicity.

RiskAssessmentWorkflow cluster_assessment Risk Assessment cluster_control Control Measures cluster_response Emergency Preparedness A Identify Hazards (Review available literature for analogous compounds) B Assess Exposure Potential (Route, duration, frequency) A->B C Characterize Risk (Likelihood and severity of harm) B->C D Implement Engineering Controls (Fume hood, ventilation) C->D High Risk E Establish Administrative Controls (SOPs, training) C->E Moderate Risk F Mandate Personal Protective Equipment (PPE) (Gloves, goggles, lab coat) C->F Low Risk D->E E->F G Develop Emergency Procedures (Spill, exposure) F->G H Ensure Access to First Aid (Eyewash, safety shower) G->H

Caption: A logical workflow for risk assessment and control when handling chemicals with unknown toxicity.

Experimental Workflow for Safe Handling

This diagram outlines a standard operating procedure for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow Start Start Prep Preparation: - Review SDS (if available) & SOP - Don appropriate PPE - Prepare work area in fume hood Start->Prep Handling Chemical Handling: - Weigh/dispense compound - Perform experiment Prep->Handling Cleanup Post-Experiment Cleanup: - Decontaminate work surfaces - Properly label and store compound Handling->Cleanup Waste Waste Disposal: - Segregate and containerize waste - Dispose according to institutional protocol Cleanup->Waste End End Waste->End

Caption: A generalized experimental workflow for the safe handling of chemical compounds.

References

Methodological & Application

Application Notes and Protocols for Disulfide Bond Reduction using Bis(2-mercaptoethyl) sulfone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfide bond reduction is a critical step in various biochemical and biopharmaceutical applications, including protein characterization, refolding of recombinant proteins, and antibody-drug conjugation. While dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents, Bis(2-mercaptoethyl) sulfone (BMS) has emerged as a potent alternative with distinct advantages. These application notes provide a comprehensive overview of the use of BMS in disulfide bond reduction, including its mechanism of action, comparative performance data, and detailed experimental protocols.

Note on "Bis(2-acetylmercaptoethyl) sulfone": Initial searches for "this compound" in the context of disulfide bond reduction did not yield relevant results. The active reducing agent is the non-acetylated form, Bis(2-mercaptoethyl) sulfone (BMS) , which possesses free thiol groups necessary for the reduction reaction. It is presumed that the intended topic is the application of the active form, BMS.

Mechanism of Action

Bis(2-mercaptoethyl) sulfone is a dithiol reducing agent. Its two thiol groups (-SH) are crucial for the efficient reduction of disulfide bonds (-S-S-). The reaction proceeds via a thiol-disulfide exchange. One of the thiol groups on BMS attacks the disulfide bond in the target molecule (e.g., a protein), forming a mixed disulfide. Subsequently, the second thiol group of the same BMS molecule attacks the mixed disulfide, leading to the formation of a stable cyclic disulfide within the BMS molecule and the fully reduced target molecule with two free thiol groups. This intramolecular cyclization drives the reaction to completion.

Advantages of Bis(2-mercaptoethyl) sulfone (BMS)

BMS offers several advantages over traditional reducing agents like DTT:

  • Faster Reduction Rates: At neutral pH, BMS has been shown to reduce accessible disulfide bonds in proteins significantly faster than DTT.[1]

  • Water-Soluble: BMS is a water-soluble reagent, making it easy to handle and use in aqueous buffer systems.[2]

  • Superior Performance at pH 7: Due to its lower pKa values compared to DTT, a larger fraction of BMS exists in the reactive thiolate form at neutral pH, contributing to its enhanced reaction kinetics.[1]

Quantitative Data: Comparison of Reducing Agents

The following table summarizes the comparative performance of BMS and DTT in reducing disulfide bonds in various proteins under non-denaturing conditions at pH 7.0.

ProteinReducing AgentConcentration (mM)Temperature (°C)Relative Reduction Rate (vs. DTT)
ImmunoglobulinBMS0.5Room Temp~5-7 times faster
TrypsinogenBMS0.50~5-7 times faster
α-Chymotrypsinogen ABMS4.8Room Temp~2.3 times faster

Data synthesized from Singh, R. & Whitesides, G. M. (1994). Reagents for Rapid Reduction of Native Disulfide Bonds in Proteins. Analytical Biochemistry, 222(1), 134-140.[1]

Experimental Protocols

General Considerations:
  • Buffer Selection: A variety of buffers can be used, such as phosphate or Tris buffers. The optimal pH for most protein disulfide bond reductions with BMS is around 7.0.

  • Concentration of BMS: The concentration of BMS should be optimized for each specific application. A 2 to 10-fold molar excess of BMS over the disulfide bonds to be reduced is a good starting point.

  • Temperature and Incubation Time: The reaction can often be carried out at room temperature. The incubation time will depend on the accessibility of the disulfide bonds and the concentration of the reactants. Monitoring the reaction progress is recommended.

  • Removal of Excess Reducing Agent: If the downstream application is sensitive to thiols, excess BMS should be removed using methods like dialysis, diafiltration, or size-exclusion chromatography.

Protocol 1: Reduction of Disulfide Bonds in a Protein Solution

This protocol is a general guideline for the reduction of disulfide bonds in a purified protein solution.

Materials:

  • Protein solution in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0, containing 1 mM EDTA)

  • Bis(2-mercaptoethyl) sulfone (BMS)

  • Nitrogen gas (optional)

Procedure:

  • Prepare a fresh stock solution of BMS in the same buffer as the protein solution.

  • Add the BMS stock solution to the protein solution to achieve the desired final concentration (e.g., 0.5 - 5 mM).

  • If the protein is sensitive to oxidation, gently bubble nitrogen gas through the solution before and after adding BMS.

  • Incubate the reaction mixture at room temperature or 37°C. The incubation time can range from 30 minutes to a few hours.

  • Monitor the extent of reduction using a suitable method, such as Ellman's reagent (DTNB) assay to quantify free thiols or by analyzing the protein using non-reducing SDS-PAGE.

  • If required, remove excess BMS using an appropriate method.

Protocol 2: Reduction of Proteins for Electrophoresis (SDS-PAGE)

This protocol describes the use of BMS to reduce protein disulfide bonds prior to SDS-PAGE analysis.

Materials:

  • Protein sample

  • 2x Laemmli sample buffer

  • Bis(2-mercaptoethyl) sulfone (BMS)

Procedure:

  • Prepare a 1 M stock solution of BMS in water.

  • To your protein sample, add 2x Laemmli sample buffer and the BMS stock solution to a final concentration of 50-100 mM.

  • Heat the sample at 95-100°C for 5-10 minutes.

  • Allow the sample to cool to room temperature.

  • Load the sample onto the SDS-PAGE gel.

Visualizations

Disulfide_Bond_Reduction_Workflow cluster_preparation Preparation cluster_reaction Reduction Reaction cluster_analysis Downstream Processing Protein Protein with Disulfide Bonds Mix Mix Protein and BMS Protein->Mix BMS_sol Prepare BMS Solution BMS_sol->Mix Incubate Incubate Mix->Incubate Remove_BMS Remove Excess BMS (Optional) Incubate->Remove_BMS Analysis Downstream Application Incubate->Analysis Remove_BMS->Analysis Reduction_Mechanism Protein_SS Protein-S-S-Protein Mixed_Disulfide Protein-S-S-R-SH Protein_SS->Mixed_Disulfide + BMS BMS HS-R-SH (BMS) Reduced_Protein Protein-SH + HS-Protein Mixed_Disulfide->Reduced_Protein + Intramolecular attack Cyclic_BMS R-S-S (cyclic) Mixed_Disulfide->Cyclic_BMS

References

Application Notes and Protocols for Bis(2-mercaptoethyl) sulfone in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-mercaptoethyl) sulfone (BMS) is a dithiol-containing compound utilized in biological research as a disulfide reducing agent. It serves as a valuable alternative to dithiothreitol (DTT) for reducing disulfide bonds in proteins and peptides. In cell culture applications, BMS is particularly noted for its use in reversing the effects of oxidizing agents and restoring the function of proteins with critical cysteine residues. These notes provide detailed protocols and guidelines for the effective use of Bis(2-mercaptoethyl) sulfone in a cell culture setting.

Chemical Properties and Data

Bis(2-mercaptoethyl) sulfone is a water-soluble, odorless compound that efficiently reduces disulfide bonds. Its key chemical and physical properties are summarized below for easy reference.

PropertyValueReference
Molecular Formula C₄H₁₀O₂S₃--INVALID-LINK--
Molecular Weight 186.32 g/mol --INVALID-LINK--
Synonyms BMS, 2,2'-Sulfonylbis-ethanethiol--INVALID-LINK--
Primary Function Disulfide Reducing Agent--INVALID-LINK--
Thiol pKa Values 7.9 ± 0.2 and 9.0 ± 0.2--INVALID-LINK--
Redox Potential (E°') -0.291 ± 0.002 V--INVALID-LINK--

Mechanism of Action: Disulfide Bond Reduction

Bis(2-mercaptoethyl) sulfone reduces disulfide bonds in proteins by a thiol-disulfide exchange reaction. The two thiol groups in BMS facilitate the efficient reduction of a disulfide bridge, resulting in the formation of a stable seven-membered cyclic disulfide and two free sulfhydryl groups on the target protein.

Caption: Mechanism of disulfide bond reduction by Bis(2-mercaptoethyl) sulfone.

Experimental Protocols

Protocol 1: General Use as a Reducing Agent in Cell Culture

This protocol provides a general guideline for using Bis(2-mercaptoethyl) sulfone to maintain a reducing environment in cell culture. The optimal concentration and incubation time should be empirically determined for each cell line and experimental condition.

Materials:

  • Bis(2-mercaptoethyl) sulfone (BMS)

  • Sterile phosphate-buffered saline (PBS) or appropriate cell culture medium

  • Cultured cells

Procedure:

  • Stock Solution Preparation: Prepare a sterile stock solution of BMS (e.g., 100 mM) in water or a suitable buffer. Filter-sterilize the stock solution using a 0.22 µm filter. Store the stock solution at -20°C for long-term storage or at 4°C for short-term use.

  • Cell Treatment: a. Culture cells to the desired confluency. b. Dilute the BMS stock solution directly into the cell culture medium to the desired final concentration. A starting concentration range of 1-10 mM is recommended for initial experiments.[1] c. Incubate the cells for the desired period. Incubation times can range from minutes to hours, depending on the experimental goal.

  • Assay: Following incubation, proceed with the intended downstream analysis, such as cell viability assays, protein extraction for western blotting, or functional assays.

Protocol 2: Reversing Chemically-Induced Oxidative Stress

This protocol details the use of Bis(2-mercaptoethyl) sulfone to reverse disulfide bond formation in cellular proteins following treatment with an oxidizing agent like diamide. This is a common application in studies of ion channels and other proteins sensitive to redox state.

Experimental Workflow Diagram:

G A 1. Culture Cells B 2. Induce Oxidative Stress (e.g., Diamide treatment) A->B C 3. Wash Cells B->C D 4. Apply BMS Solution (e.g., 5 mM in culture medium) C->D E 5. Incubate to Reverse Oxidation D->E F 6. Wash Cells E->F G 7. Perform Functional/Biochemical Assay F->G G cluster_0 Cellular Environment cluster_1 Protein Function Oxidative_Stress Oxidative Stress (e.g., ROS, Diamide) Inactive_Protein Inactive Protein (Oxidized, -S-S-) Oxidative_Stress->Inactive_Protein Oxidation BMS BMS Active_Protein Active Protein (Reduced, -SH HS-) BMS->Active_Protein Reduction Inactive_Protein->Active_Protein Signaling_Output Normal Cellular Signaling Active_Protein->Signaling_Output

References

Application Notes and Protocols for the Reaction of Bis(2-acetylmercaptoethyl) sulfone with Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-acetylmercaptoethyl) sulfone is a homobifunctional crosslinking reagent used for the covalent modification and conjugation of peptides and proteins. The reactivity of this reagent is mediated by its vinyl sulfone moieties, which become active after the removal of the acetyl protecting groups. The deacetylated form reacts primarily with sulfhydryl groups of cysteine residues and, to a lesser extent, with primary amines (e.g., lysine residues and the N-terminus) via a Michael-type addition. This document provides detailed application notes and protocols for the use of this compound in peptide chemistry.

Principle of Reaction

The utility of this compound as a crosslinker relies on a two-step process. First, the acetyl groups are removed by a deacetylation reaction, typically under basic conditions, to expose the reactive thiol groups. These thiols are in equilibrium with a more reactive vinyl sulfone intermediate. The vinyl sulfone then serves as a Michael acceptor for nucleophilic attack by the thiol group of a cysteine residue within the peptide chain, forming a stable thioether bond. At higher pH values, the vinyl sulfone can also react with the amino groups of lysine residues or the peptide's N-terminus.

Application Notes

Reagent Preparation and Handling:

  • This compound should be stored in a cool, dry place.

  • For reaction, the acetyl protecting groups must be removed in situ or in a prior step to generate the reactive vinyl sulfone. Deacetylation can be achieved using a mild base.

  • Stock solutions of the reagent should be prepared fresh in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reaction Conditions:

  • pH: The pH of the reaction buffer is a critical parameter. For selective reaction with cysteine residues, a pH range of 7.0-8.0 is recommended. At pH values above 8.0, reactivity with amino groups increases, which may be desirable for certain applications but can lead to a less selective conjugation.

  • Temperature: The reaction is typically carried out at room temperature (20-25°C). Higher temperatures may increase the reaction rate but can also lead to peptide degradation or increased side reactions.

  • Stoichiometry: The molar ratio of the crosslinker to the peptide will influence the extent of modification. An excess of the crosslinker is generally used to drive the reaction to completion, but the optimal ratio should be determined empirically to avoid multiple modifications of the same peptide molecule, unless desired.

  • Reaction Time: The reaction time can vary from 30 minutes to several hours. The progress of the reaction should be monitored to determine the optimal time for achieving the desired level of conjugation.

Selectivity:

  • The primary target for the activated this compound is the sulfhydryl group of cysteine.

  • Reactivity with other nucleophilic residues such as lysine, histidine, and the N-terminal amino group is generally lower but becomes more significant at pH values above 8.0.

Side Reactions and Quenching:

  • Potential side reactions include the modification of other nucleophilic amino acid residues and the hydrolysis of the vinyl sulfone at very high pH.

  • To stop the reaction, a quenching reagent with a free thiol group, such as 2-mercaptoethanol or dithiothreitol (DTT), can be added to consume the excess crosslinker.

Experimental Protocols

Protocol 1: Deacetylation of this compound and Conjugation to a Cysteine-Containing Peptide

This protocol describes the in situ deacetylation of the crosslinker and subsequent conjugation to a peptide.

Materials:

  • This compound

  • Cysteine-containing peptide

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

  • Deacetylation Agent: 0.5 M Hydroxylamine in conjugation buffer, pH 7.5

  • Quenching Solution: 1 M 2-mercaptoethanol

  • Desalting column or dialysis cassette for purification

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in the conjugation buffer to a final concentration of 1-5 mg/mL. If the peptide has intramolecular disulfide bonds, they must be reduced prior to conjugation using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

  • Crosslinker Preparation: Immediately before use, prepare a stock solution of this compound in DMF or DMSO (e.g., 10-50 mM).

  • Deacetylation and Conjugation: a. To the peptide solution, add the deacetylation agent to a final concentration of 50 mM. b. Immediately add the desired molar excess of the this compound stock solution to the peptide solution. c. Incubate the reaction mixture at room temperature for 2 hours with gentle stirring.

  • Quenching: Add the quenching solution to a final concentration of 20-50 mM to consume any unreacted crosslinker. Let the quenching reaction proceed for 15-30 minutes at room temperature.

  • Purification: Remove the excess crosslinker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

  • Analysis: Analyze the conjugated peptide using techniques such as MALDI-TOF mass spectrometry to confirm the addition of the crosslinker and HPLC to assess the purity of the product.

Quantitative Data

Due to the lack of specific published data for this compound, the following table is provided as a template for researchers to record their own experimental data during the optimization of the reaction conditions.

ParameterCondition 1Condition 2Condition 3Result (e.g., % Conjugation)
pH 7.07.58.0
Temperature (°C) 42537
Reaction Time (h) 124
Molar Ratio (Linker:Peptide) 5:110:120:1

Visualizations

ReactionMechanism cluster_reagent This compound cluster_peptide Peptide cluster_product Conjugated Peptide Reagent Ac-S-CH2-CH2-SO2-CH2-CH2-S-Ac ActivatedReagent HS-CH2-CH2-SO2-CH2-CH2-SH (Deacetylated) Reagent->ActivatedReagent Deacetylation (Base) VinylSulfone CH2=CH-SO2-CH=CH2 (Reactive Intermediate) ActivatedReagent->VinylSulfone Equilibrium Conjugate Peptide-Cys-S-CH2-CH2-SO2-CH2-CH2-S-Cys-Peptide (Crosslinked Peptides) VinylSulfone->Conjugate Peptide Peptide-Cys-SH Peptide->Conjugate

Caption: Reaction of this compound with a peptide.

ExperimentalWorkflow Start Start: Prepare Peptide and Reagent Solutions Deacetylation Deacetylation of Crosslinker Start->Deacetylation Conjugation Conjugation Reaction (Peptide + Activated Crosslinker) Deacetylation->Conjugation Quenching Quench Reaction (e.g., with 2-mercaptoethanol) Conjugation->Quenching Purification Purification (e.g., Desalting Column) Quenching->Purification Analysis Analysis (e.g., MS, HPLC) Purification->Analysis End End: Purified Conjugate Analysis->End

Caption: Experimental workflow for peptide conjugation.

Disclaimer: The provided protocols and reaction conditions are based on the general reactivity of vinyl sulfone reagents. Optimal conditions for the reaction of "this compound" with a specific peptide may vary and should be determined empirically.

Application Notes and Protocols: Bis(2-acetylmercaptoethyl) sulfone for Surface Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-acetylmercaptoethyl) sulfone is a dithiol-containing molecule featuring acetyl-protected thiol groups. This protecting group strategy enhances the stability of the thiol functionalities, preventing their premature oxidation and allowing for more controlled formation of self-assembled monolayers (SAMs) on various substrates, particularly noble metals like gold. The central sulfone group introduces polarity and potential for hydrogen bonding interactions within the monolayer, influencing its properties and subsequent applications.

Upon deprotection, the terminal thiol groups readily form strong covalent bonds with gold surfaces, creating a well-ordered monolayer. The bifunctional nature of this molecule allows for the creation of surfaces with terminally exposed thiol groups, which can be further modified with biomolecules, nanoparticles, or other chemical entities. This makes it a versatile platform for applications in biosensing, drug delivery, and fundamental studies of cell-surface interactions.

Key Applications

  • Biosensor Development: The exposed thiol groups can be used to immobilize antibodies, enzymes, or nucleic acids for the specific detection of target analytes.

  • Drug Delivery Platforms: Functionalization of nanoparticles or other drug carriers to enhance their stability and enable targeted delivery.

  • Cell Adhesion Studies: Creation of well-defined surfaces to study the attachment and signaling of cells.

  • Antifouling Surfaces: The hydrophilic nature of the sulfone group may contribute to resistance against non-specific protein adsorption.

Data Presentation

The following tables provide representative quantitative data for surfaces functionalized with dithiol compounds similar to this compound. Actual values may vary depending on the specific experimental conditions.

Table 1: Surface Characterization Data

ParameterBefore Functionalization (Clean Gold)After Functionalization
Water Contact Angle (°)20 - 3060 - 70
Ellipsometric Thickness (Å)08 - 12
Surface Roughness (RMS, nm)< 0.5< 0.8

Table 2: Surface Coverage and Stability

ParameterValue
Surface Coverage (molecules/cm²)3.5 - 4.5 x 10¹⁴
Electrochemical Desorption Potential (V vs. Ag/AgCl)-0.9 to -1.1
Thermal Stability in Air (°C)Up to 120

Experimental Protocols

Protocol 1: Formation of a Self-Assembled Monolayer (SAM) of Bis(2-mercaptoethyl) sulfone on a Gold Surface

This protocol describes the formation of a SAM with exposed thiol groups from the acetyl-protected precursor via an in situ deprotection method.

Materials:

  • This compound

  • Gold-coated substrates (e.g., silicon wafers, glass slides)

  • Absolute Ethanol (200 proof)

  • Ammonium Hydroxide (NH₄OH), 28-30%

  • Ultrapure water (18.2 MΩ·cm)

  • Clean glass vials with caps

  • Tweezers

  • Nitrogen gas source

Procedure:

  • Substrate Preparation:

    • Clean the gold substrates by immersing them in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Rinse the substrates thoroughly with ultrapure water followed by absolute ethanol.

    • Dry the substrates under a gentle stream of nitrogen gas.

    • For optimal results, the substrates can be further cleaned by UV-Ozone treatment for 15-20 minutes immediately before use.

  • Preparation of the Self-Assembly Solution:

    • Prepare a 1 mM solution of this compound in absolute ethanol. For example, dissolve 2.54 mg of the compound in 10 mL of absolute ethanol.

    • To facilitate the in situ deprotection of the acetyl groups, add ammonium hydroxide to the solution to a final concentration of approximately 1% (v/v). For the 10 mL solution, this would be 100 µL of concentrated ammonium hydroxide.

    • Sonicate the solution for 5 minutes to ensure complete dissolution and mixing.

  • Self-Assembly Process:

    • Place the clean, dry gold substrates in a clean glass vial.

    • Pour the self-assembly solution into the vial, ensuring the substrates are fully immersed.

    • Seal the vial to minimize solvent evaporation and contamination.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature in a vibration-free environment.

  • Rinsing and Drying:

    • Carefully remove the substrates from the solution using tweezers.

    • Rinse the substrates thoroughly with absolute ethanol to remove any non-covalently bound molecules.

    • Dry the functionalized substrates under a gentle stream of nitrogen gas.

    • The substrates are now ready for characterization or further functionalization.

Protocol 2: Post-Functionalization of the Thiol-Terminated Surface with a Maleimide-Containing Peptide

This protocol provides a general method for conjugating a maleimide-functionalized molecule to the thiol-presenting surface.

Materials:

  • Thiol-functionalized gold substrate (from Protocol 1)

  • Maleimide-activated peptide (or other molecule of interest)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed

  • Ultrapure water

  • Nitrogen gas source

Procedure:

  • Preparation of the Conjugation Solution:

    • Dissolve the maleimide-activated peptide in degassed PBS to a final concentration of 0.1-1 mg/mL. The optimal concentration should be determined empirically.

  • Conjugation Reaction:

    • Place the thiol-functionalized substrate in a clean container.

    • Cover the substrate with the peptide solution.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C in a humidified chamber to prevent drying. The reaction should be carried out in an oxygen-reduced environment (e.g., in a nitrogen-filled glovebox) to minimize oxidation of the thiol groups.

  • Washing:

    • Remove the substrate from the conjugation solution.

    • Rinse the substrate thoroughly with PBS to remove any unbound peptide.

    • Perform a final rinse with ultrapure water to remove salts.

  • Drying:

    • Dry the substrate under a gentle stream of nitrogen gas.

    • The surface is now functionalized with the peptide and ready for use in downstream applications.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_postfunc Post-Functionalization gold_sub Gold Substrate piranha Piranha Cleaning gold_sub->piranha rinse_dry1 Rinse & Dry (N2) piranha->rinse_dry1 immersion Immerse Substrate (18-24h) rinse_dry1->immersion solution Prepare 1mM Solution (this compound + NH4OH in Ethanol) solution->immersion rinse_dry2 Rinse & Dry (N2) immersion->rinse_dry2 conjugation Conjugation Reaction (2-4h) rinse_dry2->conjugation peptide_sol Prepare Maleimide- Peptide Solution peptide_sol->conjugation rinse_dry3 Rinse & Dry (N2) conjugation->rinse_dry3 final_surface Functionalized Surface rinse_dry3->final_surface

Caption: Experimental workflow for surface functionalization.

signaling_pathway cluster_surface Functionalized Surface cluster_cell Cellular Interaction surface Gold Surface (Bis(2-mercaptoethyl) sulfone SAM) ligand Immobilized Ligand (e.g., Peptide) receptor Cell Surface Receptor ligand->receptor Binding kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 tf Transcription Factor kinase2->tf nucleus Nucleus tf->nucleus response Cellular Response (e.g., Gene Expression) nucleus->response

Caption: Ligand-receptor signaling pathway interaction model.

Application Notes and Protocols: Bis(2-acetylmercaptoethyl) sulfone in Hydrogel Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Bis(2-acetylmercaptoethyl) sulfone is a stable precursor to the versatile dithiol crosslinking agent, Bis(2-mercaptoethyl)sulfone (BMS). The acetyl groups serve as protective moieties for the highly reactive thiol groups, preventing premature oxidation or side reactions. This pro-crosslinker approach offers enhanced stability for storage and formulation, and allows for precise control over the initiation of the hydrogel crosslinking process.

Upon deprotection via a simple hydrolysis step, the resulting Bis(2-mercaptoethyl)sulfone can be used to form hydrogels through "click" chemistry, primarily via Michael addition or radical-mediated thiol-ene reactions. These reactions are highly efficient, proceed under mild, often physiological conditions, and are bio-orthogonal, minimizing interference with biological components.[1][2][3] This makes hydrogels crosslinked with BMS highly suitable for a range of biomedical applications.

Key Applications:

  • Controlled Drug Delivery: The three-dimensional network of the hydrogel can physically entrap therapeutic molecules, from small drugs to large proteins.[2][4] The release of these molecules can be tuned by controlling the crosslinking density of the hydrogel, which dictates the mesh size of the network.[3][5] Furthermore, by incorporating degradable linkages into the polymer backbone, sustained and triggered release of cargo can be achieved.[2]

  • Tissue Engineering and 3D Cell Culture: The cytocompatibility of thiol-ene reactions allows for the encapsulation of cells within the hydrogel matrix during its formation.[6][7] These hydrogels can act as scaffolds that mimic the natural extracellular matrix (ECM), providing structural support and guiding cell behavior, such as adhesion, proliferation, and differentiation.[6][8] The mechanical properties of the hydrogel can be tailored to match those of specific tissues.[7]

The sulfone group within the BMS crosslinker imparts hydrophilicity to the hydrogel network, which can influence its swelling behavior and interactions with proteins and cells.

Physicochemical and Mechanical Properties

While specific data for hydrogels crosslinked with this compound is not available in the literature, the following tables provide representative data from analogous thiol-ene and vinyl sulfone hydrogel systems, such as those based on Poly(ethylene glycol) (PEG).

Table 1: Physicochemical Properties of the Active Crosslinker

PropertyValueReference
Chemical NameBis(2-mercaptoethyl)sulfone (BMS)[9][10]
CAS Number145626-87-5[9][10]
Molecular FormulaC4H10O2S3[9][10]
Molecular Weight186.32 g/mol [9][10]
pKa (aqueous soln at 25°C)7.9, 9.0[11]
AppearanceWhite crystalline solid[12]

Table 2: Illustrative Mechanical Properties of Thiol-Ene Hydrogels (Data is representative of similar hydrogel systems and will vary based on polymer choice, concentration, and crosslinking conditions)

Polymer SystemCrosslinker ConcentrationStorage Modulus (G')Compressive ModulusReference
4-arm PEG-Vinyl Sulfone (10 kDa)5% w/v1-10 kPa5-50 kPa[1][7]
8-arm PEG-Norbornene (20 kDa)10% w/v10-50 kPa50-200 kPa[2][6]
Thiolated Hyaluronic Acid2-8% w/v0.5-5 kPa2-25 kPa[1]

Table 3: Illustrative Gelation Times for Thiol-Ene Hydrogels (Gelation time is highly dependent on pH, temperature, polymer concentration, and catalyst/initiator concentration)

Reaction TypePolymer SystemConditionsTypical Gelation TimeReference
Michael AdditionPEG-Vinyl Sulfone + DithiolpH 7.4, 37°C1 - 15 minutes[1][3]
Michael AdditionPEG-Maleimide + DithiolpH 7.4, 37°C< 1 minute[2]
Photo-polymerizationPEG-Norbornene + DithiolLAP initiator, 405 nm light30 seconds - 5 minutes[6][8]

Experimental Protocols & Visualizations

Protocol 1: Activation of the Crosslinker

This protocol describes the deacetylation of this compound to yield the active crosslinker, Bis(2-mercaptoethyl)sulfone.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M) or Acetyl Chloride[13]

  • Hydrochloric acid (HCl) solution for neutralization (e.g., 1 M)

  • Inert gas (Nitrogen or Argon)

  • Round bottom flask

  • Stir bar

Procedure:

  • Dissolve this compound in degassed methanol in a round bottom flask under an inert atmosphere.

  • Add a stoichiometric excess of NaOH solution dropwise while stirring.

  • Allow the reaction to proceed at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS if desired.

  • Once the reaction is complete, neutralize the solution to pH 7.0 using HCl solution.

  • The resulting solution containing Bis(2-mercaptoethyl)sulfone can be used directly in the subsequent hydrogel formation steps. For purification, the solvent can be removed under reduced pressure, and the product can be purified by chromatography.[14]

Activation of the pro-crosslinker.
Protocol 2: Hydrogel Formation via Michael Addition

This protocol describes the formation of a hydrogel by reacting the activated dithiol crosslinker with a polymer functionalized with Michael acceptors like vinyl sulfone or maleimide groups.

Materials:

  • Activated Bis(2-mercaptoethyl)sulfone (BMS) solution from Protocol 1.

  • Vinyl sulfone or maleimide-functionalized polymer (e.g., 4-arm PEG-VS, 10 kDa).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Vortex mixer.

Procedure:

  • Prepare a stock solution of the functionalized polymer (e.g., 10% w/v PEG-VS in PBS).

  • Prepare a stock solution of BMS at the desired concentration in PBS.

  • To form the hydrogel, mix the polymer solution and the BMS crosslinker solution at a 1:1 molar ratio of thiol groups to vinyl sulfone/maleimide groups.

  • Vortex the mixture for 5-10 seconds to ensure homogeneity.

  • Immediately cast the solution into a mold or inject it into the desired location.

  • Allow the mixture to stand at 37°C. Gelation should occur within minutes.[1] The gelation process can be monitored by inverting the vial.

cluster_1 Michael Addition Workflow A Prepare Polymer-VS Solution (e.g., PEG-VS in PBS) C Combine Solutions (1:1 molar ratio SH:VS) A->C B Prepare BMS Crosslinker Solution in PBS B->C D Vortex Briefly (5-10 seconds) C->D E Cast or Inject Mixture D->E F Incubate at 37°C E->F G Crosslinked Hydrogel Network Formed F->G

Workflow for Michael addition hydrogel formation.
Protocol 3: Hydrogel Formation via Photo-initiated Thiol-Ene Reaction

This protocol uses light to initiate a radical-mediated reaction between the dithiol crosslinker and a polymer functionalized with 'ene' groups, such as norbornene.

Materials:

  • Activated Bis(2-mercaptoethyl)sulfone (BMS) solution.

  • 'Ene'-functionalized polymer (e.g., 4-arm PEG-Norbornene, 10 kDa).

  • Photoinitiator (e.g., Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate - LAP).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Light source (e.g., UV or visible light lamp, 365-405 nm).

Procedure:

  • Prepare a stock solution of the 'ene'-functionalized polymer in PBS.

  • Prepare a stock solution of BMS in PBS.

  • Dissolve the photoinitiator (e.g., LAP at 0.05% w/v) in the polymer solution. Keep this solution protected from light.

  • Mix the polymer/initiator solution with the BMS crosslinker solution at a 1:1 molar ratio of thiol to 'ene' groups.

  • Pipette the final precursor solution into a mold.

  • Expose the solution to light of the appropriate wavelength (e.g., 365 nm for 5 mW/cm²) for a specified time (e.g., 1-5 minutes) to initiate crosslinking.[2][6]

cluster_2 Photo-initiated Thiol-Ene Workflow A Prepare Polymer-Ene Solution with Photoinitiator (e.g., PEG-Norbornene + LAP) C Combine Solutions (1:1 molar ratio SH:Ene) A->C B Prepare BMS Crosslinker Solution B->C D Pipette into Mold C->D E Expose to UV/Visible Light (e.g., 365 nm) D->E F Crosslinked Hydrogel Network Formed E->F cluster_3 Drug Release Study Workflow A Prepare Drug-Loaded Hydrogel B Place Hydrogel in Release Buffer (PBS, pH 7.4) A->B C Incubate at 37°C with Agitation B->C D At Time Points (t), Sample and Replace Buffer C->D E Quantify Drug Concentration in Sampled Buffer (e.g., UV-Vis, HPLC) D->E F Calculate Cumulative % Release E->F G Plot Release Profile (% Release vs. Time) F->G

References

Troubleshooting & Optimization

Technical Support Center: Optimizing "Bis(2-acetylmercaptoethyl) sulfone" Crosslinking Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "Bis(2-acetylmercaptoethyl) sulfone" (BAMES). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their crosslinking experiments using BAMES. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your crosslinking experiments with BAMES.

Problem 1: Low or No Crosslinking

Possible Causes & Solutions

Possible Cause Recommended Action Rationale
Incomplete deacetylation of BAMES Ensure complete removal of the acetyl protecting groups to generate the active thiol groups. Monitor the deacetylation reaction by techniques such as 1H NMR or Ellman's test.The thiol group is the active functional group for crosslinking. The acetyl group must be removed for the reaction to proceed.
Incorrect pH for deacetylation For base-catalyzed deacetylation (e.g., using a mild base like sodium bicarbonate or an amine), maintain the pH in the range of 7.0-8.5. For acid-catalyzed deacetylation (e.g., using dilute HCl), a pH of 1-2 is typically required.The efficiency of the deacetylation reaction is highly pH-dependent. The optimal pH will depend on the specific method chosen.
Suboptimal pH for crosslinking reaction For thiol-Michael addition reactions, a slightly basic pH (7.5-8.5) is generally optimal to facilitate the formation of the more nucleophilic thiolate anion.The nucleophilicity of the thiol is crucial for its reaction with Michael acceptors like acrylates or vinyl sulfones.
Presence of oxidizing agents Degas all buffers and solutions and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).Oxygen can oxidize the free thiols to disulfides, preventing them from participating in the crosslinking reaction.
Steric hindrance If crosslinking a large biomolecule, consider using a BAMES derivative with a longer spacer arm to reduce steric hindrance.The accessibility of the reactive sites on both the crosslinker and the substrate is critical for efficient crosslinking.
Low reagent concentrations Increase the concentration of BAMES and/or the target substrate.Reaction rates are concentration-dependent. Insufficient concentration of reactants can lead to slow or incomplete crosslinking.
Problem 2: Product Aggregation or Precipitation

Possible Causes & Solutions

Possible Cause Recommended Action Rationale
Hydrophobicity of the crosslinker or substrate Perform the reaction in a buffer containing a mild non-ionic surfactant or an organic co-solvent (e.g., DMSO, DMF).Improving the solubility of the reactants can prevent aggregation.
Excessive crosslinking Reduce the concentration of BAMES or the reaction time.Over-crosslinking can lead to the formation of insoluble, tightly packed networks.
Incorrect buffer conditions Optimize the buffer concentration and pH. Perform a buffer screen to identify the optimal conditions for your specific system.The solubility and stability of proteins and other biomolecules are highly dependent on the buffer conditions.
Rapid reaction rate Slow down the reaction by lowering the temperature or using a lower concentration of a catalyst (if applicable).A more controlled reaction rate can allow for proper folding and association of the crosslinked molecules.

Frequently Asked Questions (FAQs)

Q1: What is the first step in using "this compound" as a crosslinker?

The essential first step is the deacetylation of the acetylmercapto groups to generate the free, reactive thiol (-SH) groups. This is typically achieved by hydrolysis under basic or acidic conditions. Without this step, the crosslinker will remain inactive.

Q2: How can I monitor the deacetylation of BAMES?

You can monitor the progress of the deacetylation reaction using several methods:

  • Ellman's Test: This is a colorimetric assay that detects the presence of free thiols.

  • 1H NMR Spectroscopy: You can monitor the disappearance of the acetyl proton signal.

  • Mass Spectrometry: The change in molecular weight upon removal of the acetyl groups can be detected.

Q3: What functional groups can the thiol groups of activated BAMES react with?

The free thiol groups are excellent nucleophiles and can react with a variety of electrophilic functional groups, including:

  • Michael Acceptors: Such as maleimides, acrylates, and vinyl sulfones. This is a common strategy for bioconjugation.[1][2]

  • Alkenes: In the presence of a photoinitiator and UV light (thiol-ene reaction).[3]

  • Epoxides and Aziridines: Via ring-opening reactions.

  • Halides: Such as iodoacetamides and alkyl bromides.

Q4: What are the optimal reaction conditions for the crosslinking step?

The optimal conditions depend on the nature of your substrate and the desired outcome. However, some general guidelines are:

  • pH: For reactions with Michael acceptors, a pH between 7.5 and 8.5 is generally preferred to facilitate the formation of the thiolate anion.

  • Temperature: Reactions are typically carried out at room temperature, but the temperature can be adjusted to control the reaction rate.

  • Inert Atmosphere: To prevent oxidation of the thiols, it is highly recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q5: How can I control the extent of crosslinking?

The degree of crosslinking can be controlled by several factors:

  • Stoichiometry: Varying the molar ratio of BAMES to your target molecule.

  • Reaction Time: Shorter reaction times will generally result in a lower degree of crosslinking.

  • Concentration: Lower concentrations of reactants will slow down the reaction and can lead to less extensive crosslinking.

Experimental Protocols
Protocol 1: Deacetylation of "this compound" (BAMES)

Materials:

  • "this compound" (BAMES)

  • Deacetylation Buffer: 0.5 M Hydroxylamine, 25 mM EDTA in Phosphate Buffered Saline (PBS), pH 7.5

  • Degassed water

Procedure:

  • Dissolve BAMES in the deacetylation buffer to a final concentration of 10 mM.

  • Incubate the reaction mixture at 37°C for 1 hour.

  • The deacetylated BAMES solution is now ready for use in the crosslinking reaction. It is recommended to use it immediately to prevent oxidation of the free thiols.

Protocol 2: Crosslinking of a Protein with Activated BAMES

Materials:

  • Activated (deacetylated) BAMES solution (from Protocol 1)

  • Protein solution in a suitable buffer (e.g., PBS, pH 7.5)

  • Quenching solution: 1 M Tris-HCl, pH 8.0

Procedure:

  • Add the activated BAMES solution to the protein solution at a desired molar ratio (e.g., 10:1, 20:1 BAMES:Protein).

  • Incubate the reaction mixture at room temperature for 2 hours with gentle stirring.

  • To stop the reaction, add the quenching solution to a final concentration of 50 mM.

  • The crosslinked protein can now be purified using standard techniques such as dialysis or size-exclusion chromatography.

Visualizations

Crosslinking_Workflow cluster_deacetylation Step 1: Deacetylation cluster_crosslinking Step 2: Crosslinking cluster_analysis Step 3: Analysis BAMES This compound Activated_BAMES Activated BAMES (Free Thiols) BAMES->Activated_BAMES Base or Acid Hydrolysis Crosslinked_Product Crosslinked Product Activated_BAMES->Crosslinked_Product Target Target Molecule (e.g., Protein) Target->Crosslinked_Product Analysis SDS-PAGE, SEC, MS Crosslinked_Product->Analysis

Caption: Experimental workflow for BAMES crosslinking.

Signaling_Pathway_Analogy cluster_activation Activation Step cluster_reaction Crosslinking Reaction BAMES_inactive BAMES (Inactive) (Acetyl-protected) BAMES_active Activated BAMES (Free Thiols) BAMES_inactive->BAMES_active Deacetylation Deacetylating_Agent Deacetylating Agent (e.g., Hydroxylamine) Deacetylating_Agent->BAMES_inactive Crosslink Stable Covalent Crosslink BAMES_active->Crosslink Substrate Substrate with Electrophilic Group Substrate->Crosslink

References

Troubleshooting "Bis(2-acetylmercaptoethyl) sulfone" solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with "Bis(2-acetylmercaptoethyl) sulfone".

Troubleshooting Guide

Q1: I am having difficulty dissolving this compound. What should I do?

A1: Difficulty in dissolving this compound can be attributed to several factors, including the choice of solvent, concentration, temperature, and the physical form of the compound. Follow the troubleshooting workflow below to systematically address this issue.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Solubility start Start: Solubility Issue check_purity Verify Compound Purity and Identity start->check_purity solvent_selection Select an Appropriate Solvent (Refer to Table 1) check_purity->solvent_selection initial_test Perform Small-Scale Solubility Test (See Protocol 1) solvent_selection->initial_test dissolved Compound Dissolves initial_test->dissolved not_dissolved Compound Does Not Dissolve initial_test->not_dissolved success Success: Solution Prepared dissolved->success increase_temp Increase Temperature not_dissolved->increase_temp sonicate Apply Sonication increase_temp->sonicate co_solvent Consider a Co-Solvent System sonicate->co_solvent co_solvent->initial_test Re-test with new conditions consult Consult Technical Support co_solvent->consult If still unsuccessful

Caption: A step-by-step workflow for troubleshooting solubility issues.

Q2: Which solvents should I try for dissolving this compound?

A2: While specific solubility data for this compound is not extensively published, the sulfone group generally imparts polarity to the molecule. Therefore, polar solvents are a good starting point. Based on the general solubility of sulfone compounds, the following table provides a qualitative guide.[1]

Solvent ClassExamplesExpected Solubility
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), AcetoneHigh - These are generally the most effective solvents for sulfones.
Polar Protic Water, Ethanol, Methanol, IsopropanolModerate to Low - Solubility in water is expected to be limited. Alcohols may be more effective, especially with heating.
Non-Polar Hexane, Toluene, Dichloromethane (DCM)Very Low - Sulfones are typically insoluble or poorly soluble in non-polar solvents.
Chlorinated Chloroform, Dichloromethane (DCM)Low - May have some limited success, but generally not the first choice.

Q3: How does temperature affect the solubility of this compound?

A3: For most solid solutes, including sulfone compounds, solubility increases with temperature. If you are experiencing poor solubility at room temperature, gradually warming the solution may help. It is advisable to perform this in a controlled manner to avoid potential degradation of the compound. For some sulfone compounds, an increase in temperature has been shown to significantly improve solubility.[2]

Q4: Can I use a co-solvent system to improve solubility?

A4: Yes, using a co-solvent system can be an effective strategy. If the compound has partial solubility in two different miscible solvents, a mixture of the two may provide better overall solubility. For instance, a mixture of a polar aprotic solvent like DMSO with a less polar solvent might be effective. When developing a co-solvent system, it is recommended to start with the solvent in which the compound is most soluble and gradually add the second solvent.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol outlines a systematic approach to test the solubility of this compound in various solvents.

Solvent_Screening_Workflow Experimental Workflow for Solvent Screening start Start: Weigh Compound add_solvent Add Small Volume of Solvent start->add_solvent vortex Vortex/Mix at Room Temperature add_solvent->vortex observe Observe for Dissolution vortex->observe dissolved Fully Dissolved observe->dissolved partially_dissolved Partially Dissolved/ Suspension observe->partially_dissolved insoluble Insoluble observe->insoluble record_solubility Record Approximate Solubility dissolved->record_solubility heat Gently Heat (e.g., 40-50°C) partially_dissolved->heat insoluble->heat end End: Determine Best Solvent record_solubility->end sonicate Sonicate heat->sonicate sonicate->observe Re-observe

Caption: A systematic workflow for screening potential solvents.

Methodology:

  • Preparation: Weigh a small, precise amount of this compound (e.g., 1-5 mg) into a small vial.

  • Solvent Addition: Add a measured, small volume of the first solvent to be tested (e.g., 100 µL).

  • Mixing: Vortex or stir the mixture vigorously at room temperature for 1-2 minutes.

  • Observation: Visually inspect the vial for dissolution. Note if the compound is fully dissolved, partially dissolved, or remains as a suspension.

  • Heating: If the compound is not fully dissolved, warm the vial gently (e.g., to 40-50°C) and continue mixing. Observe for any changes in solubility.

  • Sonication: If the compound is still not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.

  • Documentation: Record your observations for each solvent, noting the approximate concentration at which the compound dissolved and the conditions required (e.g., heating, sonication).

  • Repeat: Repeat this process for a range of solvents from different classes (see Table 1).

Frequently Asked Questions (FAQs)

Q5: What is the chemical structure of this compound and how does it influence its solubility?

A5: The chemical structure of this compound contains a central sulfone group (SO2) and two acetylmercaptoethyl side chains. The sulfone group is highly polar, which suggests that the molecule will have a preference for polar solvents. The acetylmercaptoethyl groups add some non-polar character, which might lead to some solubility in less polar organic solvents, although the dominant feature for solubility is likely the polar sulfone core.

Chemical_Structure Logical Relationship of Structure to Solubility structure This compound sulfone_group Polar Sulfone Group (SO2) structure->sulfone_group side_chains Acetylmercaptoethyl Side Chains structure->side_chains polar_solvents Favors Polar Solvents (e.g., DMSO, DMF) sulfone_group->polar_solvents less_polar_solvents May allow some interaction with less polar organic solvents side_chains->less_polar_solvents

Caption: The influence of chemical structure on solvent preference.

Q6: Are there any safety precautions I should take when handling this compound and the recommended solvents?

A6: Yes, always handle this compound and all solvents in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for both this compound and the specific solvents you are using for detailed safety information.

Q7: My compound appears to be degrading in the solvent. What should I do?

A7: If you suspect degradation, it is important to first confirm this, for example, by using an analytical technique like HPLC or TLC to check for the appearance of new peaks. If degradation is confirmed, consider the following:

  • Avoid excessive heat: High temperatures can accelerate degradation. Try to dissolve the compound at the lowest effective temperature.

  • Use a different solvent: The solvent may be reacting with your compound. Try a more inert solvent.

  • Prepare fresh solutions: Do not store solutions for extended periods if you suspect instability. Prepare them fresh before each experiment.

Q8: I need to prepare a stock solution of a specific concentration. How can I determine the maximum solubility?

A8: To determine the maximum solubility, you can perform a saturation experiment. Start with a known volume of your chosen solvent and add small, pre-weighed portions of this compound, ensuring each portion dissolves completely before adding the next. The point at which no more compound will dissolve, and a solid precipitate remains, is the saturation point. From the total weight of the compound added and the volume of the solvent, you can calculate the maximum solubility in units such as mg/mL or Molarity.

References

Improving the stability of "Bis(2-acetylmercaptoethyl) sulfone" solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "Bis(2-acetylmercaptoethyl) sulfone". This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of solutions containing this compound. Here you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what are its primary stability concerns?

A1: "this compound" is a chemical compound containing two thioester linkages. The primary stability concern is the hydrolysis of these thioester bonds, which are susceptible to cleavage in aqueous solutions. This degradation is influenced by factors such as pH, temperature, and the presence of certain additives. The unacetylated parent compound, "Bis(2-mercaptoethyl)sulfone", is known for its use as a disulfide reducing agent.[1][2]

Q2: What are the typical signs of degradation in my "this compound" solution?

A2: Degradation of "this compound" solutions can be indicated by:

  • A decrease in the concentration of the active compound over time, which can be monitored by analytical techniques such as HPLC.

  • A change in the pH of the solution, as hydrolysis of the thioester groups releases acetic acid.

  • The appearance of new peaks in your analytical chromatogram, corresponding to degradation products like the free thiol "Bis(2-mercaptoethyl)sulfone" and acetic acid.

  • A noticeable change in the odor of the solution, potentially due to the formation of the free thiol.

Q3: How does pH affect the stability of "this compound" solutions?

A3: The stability of thioesters like "this compound" is highly pH-dependent. Hydrolysis is generally catalyzed by both acidic and basic conditions. For many thioesters, the rate of hydrolysis increases significantly at higher pH values (alkaline conditions).[3] For instance, studies on model thioester compounds show that base-mediated hydrolysis is a significant degradation pathway.[4][5] Therefore, maintaining an optimal pH is critical for the stability of your solution.

Q4: Can temperature impact the stability of my solution?

A4: Yes, temperature is a critical factor. The rate of hydrolysis of thioesters increases with temperature. To enhance stability, it is recommended to store and handle "this compound" solutions at low temperatures, such as on ice or at 4°C, whenever possible.

Q5: Are there any incompatible reagents I should avoid when working with this compound?

A5: Avoid strong acids and bases, as they can catalyze hydrolysis. Additionally, certain reducing agents, like tris(2-carboxyethyl)phosphine (TCEP), have been shown to accelerate the hydrolysis of thioesters, which is a concern in experimental setups where reducing conditions are required.[6][7]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Rapid loss of active compound concentration. Hydrolysis of thioester bonds. - Adjust the pH of your solution to a more neutral or slightly acidic range (e.g., pH 5.5-7.0), if compatible with your experiment. - Work at lower temperatures (e.g., on ice). - Prepare fresh solutions immediately before use.
Presence of catalytic impurities. - Use high-purity solvents and reagents. - Consider using a buffer system to maintain a stable pH.
Inconsistent experimental results. Variable degradation of the compound between experiments. - Standardize solution preparation protocols, including pH, temperature, and incubation times. - Always prepare fresh solutions for each experiment. - Monitor the concentration of the active compound before starting the experiment.
Precipitation in the solution. Formation of insoluble degradation products or disulfide-linked polymers of the deacetylated thiol. - Ensure the compound and its potential degradation products are soluble in your chosen solvent system. - If deacetylation is occurring, the resulting free thiol can be prone to oxidation and disulfide bond formation. Working under an inert atmosphere (e.g., nitrogen or argon) can help.

Data on Thioester Stability

The stability of thioesters is highly dependent on their specific structure and the experimental conditions. Below is a summary of hydrolysis data for a model alkyl thioester, S-methyl thioacetate, which can provide general guidance.

CompoundConditionRate ConstantHalf-life (t½)
S-methyl thioacetatepH 7, 23°Ck_w = 3.6 x 10⁻⁸ s⁻¹155 days[4][5]
S-methyl thioacetateAcid-mediatedk_a = 1.5 x 10⁻⁵ M⁻¹ s⁻¹-
S-methyl thioacetateBase-mediatedk_b = 1.6 x 10⁻¹ M⁻¹ s⁻¹-
Thioester-functionalized PVDMApH 5.5, 50°C->137 hours[8]
Thioester-functionalized PVDMApH 7.5 & 8.5, 50°C-~15 hours (for full hydrolysis)[8]
Ubc9∼SUMO-1 thioester conjugate-k = 5.33 ± 2.8 ×10⁻⁵ s⁻¹~3.6 hours[9]

Experimental Protocols

Protocol 1: Monitoring the Stability of "this compound" by HPLC

This protocol outlines a general method to quantify the concentration of "this compound" over time to assess its stability under specific experimental conditions.

Materials:

  • "this compound"

  • High-purity solvent (e.g., acetonitrile, water)

  • Buffer of desired pH

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • C18 reverse-phase HPLC column

Procedure:

  • Solution Preparation: Prepare a stock solution of "this compound" in a suitable organic solvent (e.g., acetonitrile). Dilute the stock solution to the desired final concentration in the aqueous buffer you wish to test.

  • Incubation: Incubate the solution under the desired experimental conditions (e.g., specific pH, temperature).

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Quenching (Optional): If necessary, quench the degradation by adding an appropriate reagent (e.g., acidifying the solution to a pH where hydrolysis is slow) and immediately placing the sample on ice.

  • HPLC Analysis: Inject the samples onto the HPLC system. Use a suitable mobile phase gradient (e.g., a water/acetonitrile gradient) to separate the parent compound from its degradation products.

  • Quantification: Monitor the peak area of the "this compound" peak at a specific wavelength (e.g., determined by a UV scan of the pure compound).

  • Data Analysis: Plot the concentration of the remaining "this compound" as a function of time to determine the rate of degradation and the half-life of the compound under the tested conditions.

Visualizations

Logical Relationship: Factors Affecting Thioester Stability

The following diagram illustrates the key factors that influence the stability of thioester bonds in "this compound" and their ultimate impact on the integrity of the compound.

cluster_factors Influencing Factors cluster_process Degradation Process cluster_outcome Outcome pH pH Hydrolysis Thioester Hydrolysis pH->Hydrolysis catalyzes Temp Temperature Temp->Hydrolysis accelerates Additives Additives Additives->Hydrolysis can catalyze (e.g., TCEP) Stability Solution Stability Hydrolysis->Stability decreases

Caption: Key factors influencing the stability of thioester solutions.

Experimental Workflow: Stability Assessment

This diagram outlines the typical experimental workflow for assessing the stability of a "this compound" solution.

Prep Prepare Solution Incubate Incubate under Test Conditions Prep->Incubate Sample Sample at Time Points Incubate->Sample Analyze Analyze by HPLC Sample->Analyze Data Determine Degradation Rate & Half-life Analyze->Data

Caption: Workflow for assessing the stability of the compound.

Signaling Pathway: Potential Role in Prodrug Activation

"this compound" can be conceptualized as a prodrug that releases two molecules of an acetylated thiol. This diagram illustrates a hypothetical pathway for its intracellular activation, where the acetylated thiol can then be further processed. The use of thioesters to mask reactive thiols is a known strategy in prodrug design.[10][11]

Prodrug Bis(2-acetylmercaptoethyl) sulfone (Prodrug) ActiveThiol 2x Acetylated Thiol Prodrug->ActiveThiol Hydrolysis Esterase Intracellular Esterases/Thiolases Esterase->ActiveThiol FreeThiol 2x Free Thiol ActiveThiol->FreeThiol Deacetylation Deacetylase Deacetylases Deacetylase->FreeThiol Target Cellular Target FreeThiol->Target Biological Effect

Caption: Hypothetical activation pathway of the prodrug.

References

"Bis(2-acetylmercaptoethyl) sulfone" reaction time and temperature optimization

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Bis(2-acetylmercaptoethyl) Sulfone

Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound is typically a two-step process. The first step involves the formation of the precursor, Bis(2-acetylmercaptoethyl) sulfide, through a thioetherification reaction. The second step is the oxidation of the sulfide to the desired sulfone.

Q2: What are the common starting materials for the synthesis of the thioether precursor?

A2: Common starting materials involve a sulfur nucleophile and an alkyl halide electrophile. For Bis(2-acetylmercaptoethyl) sulfide, this could involve the reaction of a protected mercaptoethanol derivative with a suitable sulfur source. An alternative is the reaction of a thiol with an appropriate electrophile. Thiolates, generated by deprotonating thiols with a base, are excellent nucleophiles for SN2 reactions with alkyl halides to form thioethers.[1]

Q3: What are the typical oxidizing agents used to convert the sulfide to a sulfone?

A3: A variety of oxidizing agents can be used. Hydrogen peroxide is a common and environmentally friendly choice, often used in conjunction with a catalyst.[2] Other effective reagents include meta-chloroperoxybenzoic acid (m-CPBA).[3] The choice of oxidant and catalyst can influence the reaction's selectivity and efficiency.[2]

Q4: How can I monitor the progress of the reaction?

A4: The progress of both the thioether formation and the oxidation step can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These techniques will allow you to track the consumption of starting materials and the formation of the intermediate sulfide and the final sulfone product.

Troubleshooting Guides

Step 1: Synthesis of Bis(2-acetylmercaptoethyl) Sulfide (Thioether Formation)
Issue Potential Cause Troubleshooting Steps
Low or no product yield Incomplete deprotonation of the thiol.Ensure a sufficiently strong base is used to generate the thiolate. Consider bases like sodium hydride (NaH) or sodium hydroxide (NaOH).
Poor leaving group on the electrophile.Use an alkyl halide with a good leaving group, such as iodide or bromide, to facilitate the SN2 reaction.[4]
Inappropriate solvent.Use a polar aprotic solvent like DMF or DMSO to facilitate the SN2 reaction. However, be aware of safety issues when using NaH/KH with some dipolar aprotic solvents.[5]
Formation of disulfide byproducts Oxidation of the thiol starting material.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol to a disulfide.[6]
Difficulty in handling starting materials Foul odor of thiols.Low molecular weight thiols are often malodorous.[4] Work in a well-ventilated fume hood and consider quenching any residual thiol with an oxidizing agent like bleach before disposal.
Step 2: Oxidation of Bis(2-acetylmercaptoethyl) Sulfide to Sulfone
Issue Potential Cause Troubleshooting Steps
Reaction stops at the sulfoxide intermediate Insufficient oxidant or mild reaction conditions.The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. The second oxidation step often requires more forcing conditions.[7] Increase the equivalents of the oxidizing agent (e.g., use at least 2 equivalents of m-CPBA) and/or increase the reaction temperature.[3]
Ineffective catalyst.When using hydrogen peroxide, the choice of catalyst is crucial. Niobium carbide is reported to be efficient for the oxidation to sulfones, whereas tantalum carbide may favor the sulfoxide.[2]
Low yield of the sulfone Over-oxidation or side reactions.Harsh reaction conditions can lead to degradation of the product. Monitor the reaction closely and consider a more controlled oxidation method.
Incomplete reaction.Ensure sufficient reaction time. Some oxidations may require several hours or even overnight to go to completion, especially at lower temperatures.[3]
Formation of unwanted byproducts Non-selective oxidation.If the molecule contains other functional groups susceptible to oxidation, choose a more selective oxidizing agent or use appropriate protecting groups.

Experimental Protocols

General Protocol for Thioether Synthesis

A common method for forming thioethers is the Williamson ether synthesis analogue, which involves the SN2 reaction of a thiolate with an alkyl halide.[1]

  • Thiol Deprotonation: Dissolve the thiol in a suitable polar aprotic solvent (e.g., DMF, acetonitrile).

  • Add a base (e.g., sodium hydride, potassium carbonate) portion-wise at 0 °C to generate the thiolate.

  • Allow the mixture to stir for a short period to ensure complete deprotonation.

  • SN2 Reaction: Add the alkyl halide dropwise to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

General Protocol for Sulfide to Sulfone Oxidation

The oxidation of sulfides to sulfones is a common transformation in organic synthesis.[8]

  • Reaction Setup: Dissolve the sulfide in a suitable solvent (e.g., acetic acid, dichloromethane).

  • Addition of Oxidant: Cool the solution in an ice bath and add the oxidizing agent (e.g., hydrogen peroxide, m-CPBA) portion-wise.

  • Reaction: Stir the reaction at the appropriate temperature (ranging from room temperature to reflux) for the required time (can be from a few hours to overnight).[3] Monitor the reaction progress by TLC or GC.

  • Work-up: Quench any remaining oxidant (e.g., with a saturated solution of sodium thiosulfate for peroxide-based oxidants).

  • Extract the product with an organic solvent.

  • Wash the organic layer sequentially with a basic solution (e.g., saturated sodium bicarbonate) and brine.

  • Dry the organic layer over an anhydrous salt and concentrate under reduced pressure.

  • Purification: Purify the final sulfone product by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Oxidation Conditions for Sulfide to Sulfone Conversion

Oxidant Catalyst/Additive Solvent Temperature Typical Reaction Time Reference
30% Hydrogen PeroxideNiobium Carbide---[2]
30% Hydrogen PeroxideTantalum Carbide---[2]
Hydrogen Peroxide2,2,2-Trifluoroacetophenone--Selectivity depends on conditions[2]
30% Hydrogen PeroxideSilica-based Tungstate-Room Temperature-[2]
Hydrogen Peroxide (30% or 35%)Acetic AcidAcetic AcidRefluxSeveral hours to overnight[3]
m-CPBA (≥2 equiv.)NoneDichloromethane0 °C to RT-[3]
Urea-Hydrogen PeroxidePhthalic AnhydrideEthyl Acetate--[2]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Thioether Synthesis cluster_step2 Step 2: Sulfone Synthesis Thiol Thiol Reaction_1 SN2 Reaction Thiol->Reaction_1 Nucleophile Alkyl_Halide Alkyl_Halide Alkyl_Halide->Reaction_1 Electrophile Base Base Base->Reaction_1 Deprotonation Thioether Thioether Thioether_Input Thioether Reaction_1->Thioether Oxidizing_Agent Oxidizing_Agent Reaction_2 Oxidation Oxidizing_Agent->Reaction_2 Sulfone Sulfone Thioether_Input->Reaction_2 Reaction_2->Sulfone

Caption: General workflow for the two-step synthesis of a sulfone from a thiol and an alkyl halide.

Troubleshooting_Oxidation Start Oxidation Reaction Stalled (Low Sulfone Yield) Check_Intermediate Check for Sulfoxide Intermediate (via TLC/GC/HPLC) Start->Check_Intermediate Intermediate_Present Sulfoxide is the Major Product Check_Intermediate->Intermediate_Present Analysis Results Increase_Conditions Increase Oxidant Equivalents and/or Temperature Intermediate_Present->Increase_Conditions Yes No_Intermediate Starting Material Remains Intermediate_Present->No_Intermediate No Re-evaluate_Catalyst Re-evaluate Catalyst System Increase_Conditions->Re-evaluate_Catalyst Success Successful Sulfone Synthesis Increase_Conditions->Success Check_Reagents Verify Oxidant Activity and Reaction Setup No_Intermediate->Check_Reagents Yes Check_Reagents->Success

Caption: Troubleshooting logic for incomplete oxidation of a sulfide to a sulfone.

References

Preventing non-specific binding with "Bis(2-acetylmercaptoethyl) sulfone"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "Bis(2-acetylmercaptoethyl) sulfone". This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent non-specific binding in experiments utilizing this compound.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what is its primary function in experiments?

"this compound" is a chemical compound often used as a disulfide reducing agent, similar in function to dithiothreitol (DTT) or β-mercaptoethanol. Its primary role is to cleave disulfide bonds in proteins and other molecules, which is a critical step in experiments such as protein electrophoresis, and in maintaining proteins in a reduced state to prevent oxidation.

Q2: What are the potential causes of non-specific binding when using "this compound"?

Non-specific binding associated with "this compound" can arise from several of its chemical properties:

  • Reactive Thiol Groups: After the acetyl groups are removed (deacetylation), the exposed thiol (-SH) groups are highly reactive. These can non-specifically interact with proteins, surfaces (like microplates or beads), and other molecules in your experimental system.

  • Sulfone Group Interactions: The central sulfone (-SO2-) group can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which may contribute to non-specific binding to various surfaces or macromolecules.

  • Alteration of Protein Conformation: As a reducing agent, it alters the tertiary and quaternary structure of proteins by breaking disulfide bonds. This can expose hydrophobic regions or charged residues that may then non-specifically bind to other components in the assay.

Q3: How can I detect if non-specific binding is occurring in my experiment?

Common indicators of non-specific binding include:

  • High background signal: In assays like ELISA or Western blotting, you may observe a high signal across the entire plate or membrane, not just in the wells or bands of interest.

  • False positives: You may detect a signal in your negative controls where no target analyte is present.

  • Inconsistent replicates: Significant variation between identical experimental replicates can be a sign of random, non-specific interactions.

  • Elution of non-target proteins: In pull-down assays or affinity chromatography, the elution fraction may contain numerous proteins besides your protein of interest.

Troubleshooting Guides

Issue 1: High Background in ELISA/Western Blot

If you are experiencing high background noise in your immunoassay, consider the following troubleshooting steps:

StrategyActionExpected Outcome
Optimize Blocking Increase the concentration of your blocking agent (e.g., BSA or non-fat dry milk) or try a different blocking agent.Saturation of non-specific binding sites on the solid phase, reducing the opportunity for "this compound" or other molecules to bind.
Increase Wash Steps Increase the number and duration of wash steps after incubation with "this compound".Removal of unbound or weakly bound molecules, thereby lowering the background signal.
Add Detergent Include a non-ionic detergent (e.g., 0.05% Tween-20) in your wash buffers.Disruption of non-specific hydrophobic interactions.
Adjust pH and Salt Optimize the pH and ionic strength of your buffers. Increasing the salt concentration (e.g., up to 500 mM NaCl) can reduce non-specific electrostatic interactions.Minimization of charge-based and other non-covalent interactions.
Issue 2: Non-Specific Elution in Pull-Down Assays/Affinity Chromatography

For issues with purity in protein purification techniques, the following table outlines potential solutions:

StrategyActionExpected Outcome
Pre-clear Lysate Before adding your affinity resin, incubate the cell lysate with control beads to remove proteins that non-specifically bind to the matrix.Reduction of contaminating proteins that would otherwise co-elute with your target.
Optimize Wash Buffer Increase the stringency of your wash buffer by adding low concentrations of a non-ionic detergent or increasing the salt concentration.Disruption of weak, non-specific interactions between proteins and the resin.
Modify Elution Conditions Use a specific elution method (e.g., a competitive ligand) instead of a general change in pH or ionic strength.Selective elution of your protein of interest, leaving non-specifically bound proteins attached to the resin.
Control Reducing Agent Concentration Use the minimum effective concentration of "this compound" required for your experiment.Less disruption of protein structures and fewer reactive thiol groups available for non-specific interactions.

Experimental Protocols

Protocol 1: Protein Sample Preparation for SDS-PAGE with Minimized Non-Specific Binding

This protocol describes the preparation of a protein sample for denaturing polyacrylamide gel electrophoresis (SDS-PAGE) using "this compound" while minimizing non-specific interactions.

Materials:

  • Protein sample

  • Lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitors

  • "this compound" stock solution (e.g., 1 M)

  • 4x Laemmli sample buffer

  • Microcentrifuge tubes

Procedure:

  • Prepare your cell or tissue lysate using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Quantify the protein concentration of your lysate using a standard protein assay (e.g., BCA assay).

  • In a microcentrifuge tube, aliquot the desired amount of protein (e.g., 20-30 µg).

  • Add "this compound" to a final concentration of 20-50 mM. Note: Titrate the concentration to find the minimum required for complete reduction to minimize potential side reactions.

  • Add 4x Laemmli sample buffer to a final concentration of 1x.

  • Heat the sample at 95-100°C for 5-10 minutes to denature the proteins.

  • Centrifuge the sample at high speed for 1-2 minutes to pellet any insoluble debris.

  • Load the supernatant onto the SDS-PAGE gel.

Protocol 2: Troubleshooting Non-Specific Binding in a Co-Immunoprecipitation (Co-IP) Assay

This protocol provides a workflow to identify and reduce non-specific binding in a Co-IP experiment where "this compound" is used.

Materials:

  • Cell lysate

  • Primary antibody for IP

  • Protein A/G magnetic beads

  • Co-IP buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40)

  • "this compound"

  • Wash buffers of varying stringency (see table in Troubleshooting Guide 2)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

  • Pre-clearing: Add Protein A/G beads to your cell lysate and incubate for 1 hour at 4°C with gentle rotation. Pellet the beads and transfer the supernatant to a new tube.

  • Antibody Incubation: Add your primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C.

  • Immunocomplex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.

  • Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with 1 mL of your chosen wash buffer. Start with a low-stringency buffer and increase stringency if non-specific binding persists.

  • Elution: Elute the protein complexes from the beads using an appropriate elution buffer. Immediately neutralize the eluate with a neutralization buffer.

  • Analysis: Analyze the eluate by SDS-PAGE and Western blotting to check for the presence of your target protein and any co-eluting non-specific proteins.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assay Biochemical Assay cluster_troubleshooting Troubleshooting Loop start Start with Cell Lysate add_reducing Add this compound start->add_reducing denature Heat Denaturation add_reducing->denature assay Perform Assay (e.g., ELISA, Co-IP) denature->assay wash Washing Steps assay->wash detect Detection wash->detect analyze Analyze Results detect->analyze is_nsb High Non-Specific Binding? analyze->is_nsb optimize Optimize Conditions: - Blocking - Wash Buffer - pH/Salt is_nsb->optimize Yes end End is_nsb->end No re_run Re-run Assay optimize->re_run re_run->assay

Caption: A logical workflow for experiments involving "this compound" and a troubleshooting loop for addressing non-specific binding.

nsb_mechanisms cluster_interactions Potential Non-Specific Interactions bmes This compound Thiol (-SH) Groups Sulfone (-SO2-) Group protein Proteins bmes:sh->protein Covalent (Disulfide) or Non-covalent Interactions bmes:so2->protein Hydrogen Bonding, Dipole-Dipole surface Assay Surfaces (e.g., Microplate, Beads) bmes:sh->surface Adsorption/Binding bmes:so2->surface Adsorption other Other Molecules bmes->other Various Interactions

Caption: Potential mechanisms of non-specific binding involving the functional groups of "this compound".

"Bis(2-acetylmercaptoethyl) sulfone" storage and handling best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the storage, handling, and use of Bis(2-acetylmercaptoethyl) sulfone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is the thioacetate-protected precursor to Bis(2-mercaptoethyl) sulfone (BMS). BMS is a reducing agent used as a substitute for dithiothreitol (DTT) in various biochemical applications, particularly for the reduction of disulfide bonds in proteins and peptides.[1][2][3] The acetyl groups protect the thiol groups from oxidation, increasing the compound's stability during storage.

Q2: How should I store this compound?

Proper storage is crucial to maintain the integrity of the compound. It is recommended to store this compound at -20°C in a freezer under an inert atmosphere (e.g., nitrogen or argon).[1][4] The compound is sensitive to moisture, so it is important to keep it in a tightly sealed container in a dry environment.[1]

Q3: What personal protective equipment (PPE) should I use when handling this compound?

Standard laboratory PPE should be worn when handling this compound. This includes:

  • Safety goggles with side shields

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

Work should be conducted in a well-ventilated area or a chemical fume hood.

Q4: How do I prepare a stock solution of this compound?

This compound is slightly soluble in chloroform and methanol.[1] For use in aqueous biochemical experiments, it first needs to be deprotected to its active form, Bis(2-mercaptoethyl) sulfone.

Q5: How do I activate (deprotect) this compound to Bis(2-mercaptoethyl) sulfone?

The acetyl protecting groups can be removed by treating the compound with a base. A common method is to dissolve the this compound in a suitable organic solvent and then treat it with a base like sodium hydroxide or a nitrogenous base to yield the active thiol, Bis(2-mercaptoethyl) sulfone.

Troubleshooting Guide

Problem 1: The compound has a pungent odor.

  • Possible Cause: This is characteristic of thiol-containing compounds. The acetylated form should have less odor than the deprotected form. A strong odor may indicate some degradation and release of the free thiol.

  • Solution: Ensure the container is tightly sealed and stored under an inert atmosphere. Handle the compound in a chemical fume hood.

Problem 2: Inconsistent results in disulfide reduction assays.

  • Possible Cause 1: Incomplete deprotection of the acetyl groups. If the acetyl groups are not fully removed, the reducing potential of the reagent will be diminished.

  • Solution 1: Optimize the deprotection protocol. Ensure sufficient base and reaction time are used. You can monitor the reaction progress using techniques like TLC or LC-MS.

  • Possible Cause 2: Degradation of the active Bis(2-mercaptoethyl) sulfone. The free thiol is susceptible to oxidation.

  • Solution 2: Prepare the deprotected, active solution fresh before each experiment. Use deoxygenated buffers for your reactions to minimize oxidation.

Problem 3: The compound is difficult to dissolve.

  • Possible Cause: this compound has limited solubility in aqueous solutions.

  • Solution: For the initial deprotection step, use a small amount of a compatible organic solvent like methanol or chloroform to dissolve the compound before adding the aqueous basic solution.[1]

Quantitative Data Summary

ParameterValueReference
Storage Temperature -20°C[1]
Alternative Storage <-15°C[4]
Atmosphere Inert Gas (e.g., Nitrogen)[1][4]
Purity (Typical) ≥96%[3]
Appearance White Crystalline Solid[1]
Solubility Chloroform (Slightly), Methanol (Slightly)[1]

Experimental Protocols

Protocol 1: Deprotection of this compound to Bis(2-mercaptoethyl) sulfone

  • Preparation: In a chemical fume hood, weigh out the desired amount of this compound.

  • Dissolution: Dissolve the compound in a minimal amount of methanol.

  • Deprotection: While stirring, add an equimolar amount of a suitable base (e.g., 0.5 M sodium hydroxide in deoxygenated water).

  • Incubation: Allow the reaction to proceed at room temperature for 30-60 minutes.

  • Neutralization: Neutralize the reaction mixture with an appropriate acid (e.g., HCl) to the desired pH for your downstream application.

  • Usage: The resulting solution of Bis(2-mercaptoethyl) sulfone is now ready for use in your reduction reaction. It is recommended to use it immediately.

Visualizations

Deprotection_Pathway A This compound (Protected) C Bis(2-mercaptoethyl) sulfone (Active Thiol) A->C Deprotection B Base (e.g., NaOH) B->C Troubleshooting_Workflow start Inconsistent Reduction Results q1 Was the deprotection protocol followed correctly? start->q1 a1_yes Was the active solution prepared fresh? q1->a1_yes Yes a1_no Optimize deprotection: - Check base concentration - Increase reaction time q1->a1_no No a2_yes Were deoxygenated buffers used? a1_yes->a2_yes Yes a2_no Prepare fresh active solution before each experiment a1_yes->a2_no No a3_yes Consider other experimental variables (pH, temp, etc.) a2_yes->a3_yes Yes a3_no Use deoxygenated buffers to prevent oxidation a2_yes->a3_no No

References

Validation & Comparative

A Researcher's Guide to Protein Cross-linking Reagents: A Structural Analysis Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to elucidate the intricate three-dimensional structures of proteins and their complexes, chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful and indispensable tool. The choice of cross-linking reagent is paramount to the success of these endeavors. This guide provides a detailed comparison of sulfone-based cross-linkers with widely-used amine-reactive cross-linkers, offering insights into their respective performances supported by experimental data and protocols.

Initially, this guide intended to focus on the structural analysis of proteins modified with "Bis(2-acetylmercaptoethyl) sulfone." However, a comprehensive review of the scientific literature revealed a lack of published data on the use of this specific compound for protein cross-linking. Therefore, this guide has been adapted to compare established sulfone-containing cross-linkers, such as Divinyl Sulfone, with commonly employed non-sulfone alternatives like Disuccinimidyl Suberate (DSS), its water-soluble analog Bis(sulfosuccinimidyl) Suberate (BS3), and Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

Comparative Analysis of Cross-linking Reagents

The selection of an appropriate cross-linker is a critical decision in designing a structural proteomics experiment. Key factors to consider include the reagent's reactivity towards specific amino acid residues, the length of its spacer arm, its solubility, and whether the cross-link is cleavable, which can simplify mass spectrometry data analysis.

FeatureDivinyl Sulfone (DVS)Disuccinimidyl Suberate (DSS)Bis(sulfosuccinimidyl) Suberate (BS3)Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
Reactive Groups Vinyl SulfoneN-hydroxysuccinimide (NHS) esterSulfo-N-hydroxysuccinimide (Sulfo-NHS) esterNHS ester & Maleimide
Target Residues Cysteine, Histidine, Lysine[1][2]Primary amines (Lysine, N-terminus)[3][4]Primary amines (Lysine, N-terminus)[5]Primary amines and Sulfhydryls (Cysteine)[6][7]
Spacer Arm Length ~5.5 Å11.4 Å[8][9]11.4 Å[8]8.3 Å[6]
Cleavability Non-cleavableNon-cleavableNon-cleavableNon-cleavable
Water Solubility Soluble[10]Insoluble (requires organic solvent)[3][8]Soluble[5][11]Insoluble (Sulfo-SMCC is soluble)[12]
Cell Membrane Permeability PermeablePermeable[8][9]Impermeable[5][11]Permeable (Sulfo-SMCC is impermeable)[7]

Visualizing Reaction Mechanisms and Workflows

To better understand the chemical principles and experimental procedures, the following diagrams illustrate the reaction mechanisms of different cross-linker types and a general workflow for a cross-linking mass spectrometry experiment.

G cluster_NHS NHS Ester Reaction with Primary Amine Protein_Amine Protein-NH2 (Lysine or N-terminus) Tetrahedral_Intermediate Tetrahedral Intermediate Protein_Amine->Tetrahedral_Intermediate + NHS Ester NHS_Ester R-C(=O)-O-NHS NHS_Ester->Tetrahedral_Intermediate Amide_Bond Protein-NH-C(=O)-R (Stable Amide Bond) Tetrahedral_Intermediate->Amide_Bond NHS_Leaving_Group NHS Tetrahedral_Intermediate->NHS_Leaving_Group releases G cluster_VinylSulfone Vinyl Sulfone Reaction with Nucleophiles Protein_Nucleophile Protein-Nu (Cys, His, or Lys) Michael_Adduct Protein-Nu-CH2-CH2-SO2-R (Stable Thioether/Amine linkage) Protein_Nucleophile->Michael_Adduct + Vinyl Sulfone (Michael Addition) Vinyl_Sulfone R-SO2-CH=CH2 Vinyl_Sulfone->Michael_Adduct G Start Protein Sample (Purified protein or complex) Crosslinking Cross-linking Reaction (Incubation with cross-linker) Start->Crosslinking Quenching Quenching (e.g., Tris or Glycine) Crosslinking->Quenching Digestion Proteolytic Digestion (e.g., Trypsin) Quenching->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Identification of cross-linked peptides) LC_MS->Data_Analysis Structural_Modeling Structural Modeling (Distance constraints) Data_Analysis->Structural_Modeling

References

A Comparative Guide to Functional Assays for Proteins Crosslinked with Sulfhydryl-Reactive Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of functional assays for proteins crosslinked with sulfhydryl-reactive reagents, with a special focus on the less-characterized crosslinker, "Bis(2-acetylmercaptoethyl) sulfone." We offer a detailed examination of alternative crosslinkers, present supporting experimental data in structured tables, and provide detailed protocols for key functional assays. Visual diagrams generated using Graphviz are included to illustrate experimental workflows and signaling pathways.

Introduction to Sulfhydryl-Reactive Crosslinking

Crosslinking coupled with mass spectrometry (XL-MS) has become an invaluable technique for studying protein structure, protein-protein interactions, and conformational changes.[1][2] While amine-reactive crosslinkers are widely used, sulfhydryl-reactive crosslinkers offer greater specificity by targeting cysteine residues, which are typically less abundant than lysine residues on the protein surface. This targeted approach can provide more precise structural information and potentially minimize off-target effects that might compromise protein function.[3]

"this compound" is described as a short, sulfhydryl-reactive homobifunctional crosslinking reagent. Its structure suggests a mechanism involving the deacetylation of the mercaptoethyl groups to expose free thiols, which can then form disulfide bonds with cysteine residues on the target protein(s), likely through an oxidation-mediated reaction. However, a notable scarcity of published data on its specific application in functional assays necessitates a comparative approach, positioning it alongside well-characterized alternatives.

Comparison of Sulfhydryl-Reactive Crosslinkers

The choice of crosslinker can significantly impact the outcome of a functional assay. Here, we compare "this compound" with two commonly used classes of sulfhydryl-reactive crosslinkers: Maleimides and Pyridyl Disulfides.

FeatureThis compoundMaleimide-Based Crosslinkers (e.g., BMOE)Pyridyl Disulfide-Based Crosslinkers (e.g., DPDS)
Reactive Group Acetyl-protected ThiolMaleimidePyridyl Disulfide
Target Residue CysteineCysteineCysteine
Bond Formed Disulfide (potentially reversible)Thioether (stable, non-reversible)Disulfide (reversible)
Reaction pH Neutral to slightly alkaline (inferred)6.5 - 7.57 - 8
Cleavability Reducible (e.g., with DTT, TCEP)Non-cleavableReducible (e.g., with DTT, TCEP)
Reaction Steps Multi-step (deacetylation, oxidation)Single stepSingle step
Monitoring No straightforward methodNo straightforward methodRelease of pyridine-2-thione (A343 nm)
Data Availability Very LimitedExtensiveExtensive

Functional Assays for Crosslinked Proteins

The functional consequences of crosslinking can be assessed using a variety of assays. The choice of assay depends on the protein's known or suspected function. It is crucial to compare the activity of the crosslinked protein to a non-crosslinked control to determine the impact of the modification.

Enzyme Activity Assays

For enzymes, the most direct functional assay is to measure their catalytic activity post-crosslinking. A significant decrease in activity may indicate that the crosslinker has restricted conformational changes necessary for catalysis or has blocked the active site.

Experimental Protocol: Generic Enzyme Inhibition Assay

  • Protein Preparation: Prepare the enzyme solution in a suitable buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL.

  • Crosslinking Reaction:

    • Add the sulfhydryl-reactive crosslinker (e.g., maleimide-based or pyridyl disulfide-based) at a 10-20 fold molar excess to the protein. For "this compound," a pre-incubation with a deacetylase followed by an oxidizing agent would be necessary.

    • Incubate at room temperature for 1-2 hours or overnight at 4°C.

    • Quench the reaction according to the crosslinker's specifications (e.g., adding a small molecule thiol like β-mercaptoethanol for maleimides).

    • Remove excess crosslinker by dialysis or size-exclusion chromatography.

  • Activity Measurement:

    • Prepare a reaction mixture containing the appropriate buffer, substrate, and any necessary cofactors.

    • Add a defined amount of the crosslinked enzyme and a non-crosslinked control to separate reaction mixtures.

    • Monitor the reaction progress over time by measuring the appearance of the product or disappearance of the substrate using a spectrophotometer, fluorometer, or luminometer.

  • Data Analysis:

    • Calculate the initial reaction rates for both the crosslinked and non-crosslinked enzyme.

    • Express the activity of the crosslinked enzyme as a percentage of the non-crosslinked control.

Protein-Protein Interaction (PPI) Assays

Crosslinking can be used to trap and identify transient or weak protein-protein interactions. Pull-down assays are a common method to assess these interactions.

Experimental Protocol: Pull-Down Assay for Interacting Partners

  • Bait Protein Preparation: Prepare the "bait" protein with an affinity tag (e.g., His-tag, GST-tag) in a suitable interaction buffer.

  • Crosslinking:

    • Incubate the bait protein with a cell lysate or a purified "prey" protein.

    • Add the crosslinker and incubate as described in the enzyme activity assay protocol.

    • Quench the reaction.

  • Affinity Purification:

    • Add affinity beads (e.g., Ni-NTA for His-tagged proteins, Glutathione for GST-tagged proteins) to the crosslinked mixture.

    • Incubate for 1-2 hours at 4°C to allow binding of the bait protein and its crosslinked partners.

    • Wash the beads several times with wash buffer to remove non-specific binders.

  • Elution and Analysis:

    • Elute the protein complexes from the beads using a competitive ligand or by changing the buffer conditions (e.g., imidazole for His-tags, reduced glutathione for GST-tags).

    • Analyze the eluate by SDS-PAGE and Western blotting using antibodies against the bait and suspected prey proteins. Mass spectrometry can be used to identify unknown interacting partners.

Structural Integrity Assays

It is important to assess whether the crosslinking process has significantly altered the overall structure of the protein. Circular Dichroism (CD) spectroscopy is a sensitive technique for monitoring changes in protein secondary structure.

Experimental Protocol: Circular Dichroism Spectroscopy

  • Sample Preparation: Prepare the crosslinked and non-crosslinked protein samples at a concentration of 0.1-0.2 mg/mL in a CD-compatible buffer (e.g., phosphate buffer with low chloride concentration).

  • CD Measurement:

    • Acquire far-UV CD spectra (typically 190-260 nm) for both samples using a CD spectropolarimeter.

    • Record multiple scans and average them to improve the signal-to-noise ratio.

  • Data Analysis:

    • Compare the CD spectra of the crosslinked and non-crosslinked proteins. Significant changes in the spectral shape and intensity indicate alterations in the secondary structure content (alpha-helix, beta-sheet, random coil).

    • Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.

Cellular Assays

For proteins that function within a cellular context, it is crucial to assess the impact of crosslinking in a more physiological environment.

Experimental Protocol: Cellular Localization via Immunofluorescence Microscopy

  • Cell Treatment:

    • Treat cells expressing the protein of interest with a membrane-permeable version of the crosslinker.

    • Fix and permeabilize the cells.

  • Immunostaining:

    • Incubate the cells with a primary antibody specific to the protein of interest.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain with a nuclear stain (e.g., DAPI) if desired.

  • Imaging:

    • Visualize the cells using a fluorescence microscope.

    • Compare the subcellular localization of the crosslinked protein to that of the untreated control. Changes in localization may indicate altered protein trafficking or interactions.

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflows for the described functional assays.

Enzyme_Activity_Assay cluster_prep Sample Preparation cluster_assay Activity Measurement cluster_analysis Data Analysis Enzyme Enzyme Solution Crosslinker Crosslinker Addition Enzyme->Crosslinker Incubation Incubation Crosslinker->Incubation Quench Quenching Incubation->Quench Purification Purification Quench->Purification ReactionMix Reaction Mixture Purification->ReactionMix Measurement Spectrophotometry ReactionMix->Measurement RateCalculation Calculate Rates Measurement->RateCalculation Comparison Compare to Control RateCalculation->Comparison

Caption: Workflow for an enzyme activity assay of a crosslinked protein.

PPI_Pull_Down_Assay cluster_binding Interaction & Crosslinking cluster_purification Affinity Purification cluster_detection Analysis BaitPrey Incubate Bait + Prey AddCrosslinker Add Crosslinker BaitPrey->AddCrosslinker IncubateXL Incubate AddCrosslinker->IncubateXL QuenchXL Quench IncubateXL->QuenchXL AddBeads Add Affinity Beads QuenchXL->AddBeads Bind Bind AddBeads->Bind Wash Wash Bind->Wash Elute Elute Wash->Elute SDSPAGE SDS-PAGE Elute->SDSPAGE MS Mass Spectrometry Elute->MS WesternBlot Western Blot SDSPAGE->WesternBlot

Caption: Workflow for a pull-down assay to analyze protein-protein interactions.

Conclusion

The selection of a sulfhydryl-reactive crosslinker and the appropriate functional assays are critical for gaining meaningful insights into protein structure and function. While "this compound" presents a potential tool for protein crosslinking, the current lack of comprehensive data on its performance necessitates caution and thorough validation. For researchers requiring well-established and predictable outcomes, maleimide-based and pyridyl disulfide-based crosslinkers offer robust and well-documented alternatives. This guide provides the foundational knowledge and detailed protocols to design and execute experiments aimed at understanding the functional implications of protein crosslinking, thereby empowering researchers to make informed decisions in their scientific endeavors.

References

Lack of Direct Cytotoxicity and Biocompatibility Data for Bis(2-acetylmercaptoethyl) sulfone

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of scientific literature reveals a significant gap in the available data regarding the cytotoxicity and biocompatibility of Bis(2-acetylmercaptoethyl) sulfone. To date, no specific studies detailing its effects on cell viability, proliferation, or in vivo tissue response have been published. This absence of empirical data prevents a direct comparison of its performance with other compounds.

However, to provide a relevant framework for researchers, this guide presents information on the structurally related compound, Bis(2-mercaptoethyl) sulfone (BMS) , and other organosulfur compounds. BMS shares the core sulfone and ethyl-mercapto structure, with the primary difference being the presence of acetyl groups on the thiol moieties in the compound of interest. This structural similarity suggests that they may share some biological activities, but experimental verification is essential.

Surrogate Comparison: Bis(2-mercaptoethyl) sulfone (BMS) and Other Organosulfur Compounds

BMS is primarily utilized as a disulfide reducing agent in biochemical assays.[1] Its application in hydrogels and for functionalizing superparamagnetic particles suggests a degree of biocompatibility, as these are often intended for biological environments.[2] However, safety data indicates that BMS can cause skin and eye irritation and may cause respiratory irritation.[1][3]

Biocompatibility and Hazard Profile of Bis(2-mercaptoethyl) sulfone (BMS)
ParameterObservationReference
Primary Use Disulfide reducing agent[1]
Biomaterial Application Component in hydrogels and for particle functionalization[2]
Hazard Identification Causes skin irritation[1][3]
Causes serious eye irritation[1][3]
May cause respiratory irritation[1][3]
Chemical Stability Stable under recommended storage conditions[3]
Cytotoxicity of Structurally Related Organosulfur and Bis-Sulfone Compounds

While no specific cytotoxicity data for BMS was found, studies on other bis-sulfone and organosulfur compounds indicate a potential for biological activity, including cytotoxicity against cancer cell lines. For instance, a class of sulfone-linked bis-heterocycles has demonstrated cytotoxic activity against A549 lung carcinoma cells.[4] Furthermore, some organosulfur compounds derived from onions, such as dipropyl disulfide and dipropyl sulfide, have been assessed for their safety in human intestinal cells (Caco-2) and showed no significant adverse effects, with some even exhibiting reactive oxygen species scavenging activity.[5]

Compound ClassCell LineEffectIC50 ValueReference
Sulfone linked bis-heterocyclesA549 (Lung Carcinoma)Cytotoxic31.7 µM (for vinylsulfonyl oxadiazole)[4]
Dipropyl disulfideCaco-2 (Human Colorectal Adenocarcinoma)No significant cytotoxicityNot reported[5]
Dipropyl sulfideCaco-2 (Human Colorectal Adenocarcinoma)No significant cytotoxicityNot reported[5]
Bis(4-chlorophenyl) sulfoneSprague-Dawley Rats (in vivo)Hepatic effects at low dosesNot applicable[6]

Experimental Protocols

Below is a generalized protocol for an in vitro cytotoxicity assessment using a standard MTT assay, which is a common method to evaluate the effect of a compound on cell viability.

MTT Assay for Cell Viability
  • Cell Seeding: Plate cells (e.g., HeLa, A549, or a relevant cell line for the intended application) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

Experimental Workflow for Cytotoxicity and Biocompatibility Assessment

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis A Compound Preparation & Characterization C Cytotoxicity Assays (MTT, LDH) A->C B Cell Line Selection B->C D Genotoxicity Assays C->D E Data Analysis (IC50) D->E F Animal Model Selection E->F Promising In Vitro Results G Administration of Compound F->G H Histopathology G->H I Blood Analysis G->I J Biocompatibility Assessment H->J I->J

Caption: A generalized workflow for assessing the cytotoxicity and biocompatibility of a test compound.

Hypothetical Signaling Pathway for Sulfone-Induced Cytotoxicity

G A Bis-sulfone Compound B Increased Intracellular ROS A->B C Mitochondrial Stress B->C D Caspase Activation C->D E Apoptosis D->E

References

A Head-to-Head Battle of Reducing Agents: A Cost-Benefit Analysis of Bis(2-mercaptoethyl) sulfone and its Alternatives in Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of protein chemistry, the choice of a reducing agent is a critical decision that can impact experimental outcomes and budgets. This guide provides a comprehensive cost-benefit analysis of Bis(2-mercaptoethyl) sulfone (BMS), a potent disulfide reducing agent, and compares its performance with commonly used alternatives: Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and β-mercaptoethanol (BME). This objective comparison, supported by experimental data, aims to equip researchers with the necessary information to select the most appropriate reducing agent for their specific needs.

It is worth noting that the compound "Bis(2-acetylmercaptoethyl) sulfone" is likely a protected or prodrug form of Bis(2-mercaptoethyl) sulfone (BMS). In this form, the acetyl groups mask the reactive thiol groups, potentially enhancing stability and cell permeability. For the compound to become an active reducing agent, these acetyl groups would need to be removed, a process that can be catalyzed by cellular esterases. This guide will focus on the active form, BMS, for which comparative performance data is available.

Performance Comparison: Speed and Efficacy

The primary function of a reducing agent in protein research is to cleave disulfide bonds, which are crucial for maintaining the tertiary and quaternary structures of proteins. The efficiency and speed of this reduction are paramount for applications such as protein denaturation prior to electrophoresis, refolding studies, and mass spectrometry analysis.

Experimental evidence demonstrates that Bis(2-mercaptoethyl) sulfone (BMS) is a significantly faster reducing agent compared to the widely used Dithiothreitol (DTT) at a neutral pH of 7. For accessible disulfide bonds, such as those in immunoglobulin and trypsinogen, BMS is approximately 5 to 7 times faster than DTT.[1] Even for less accessible disulfide bonds, as found in α-chymotrypsinogen A, BMS still outperforms DTT by a factor of 2.3.[1]

While direct quantitative comparisons with TCEP and BME are less readily available in the literature, the known properties of these agents allow for a qualitative assessment of their performance relative to BMS and DTT.

Table 1: Quantitative Performance Comparison of Disulfide Reducing Agents

FeatureBis(2-mercaptoethyl) sulfone (BMS)Dithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)β-mercaptoethanol (BME)
Relative Reduction Rate (vs. DTT) ~5-7x faster (accessible disulfides)[1]1x (baseline)Generally considered faster than DTT, especially at lower pH[2]Generally considered slower than DTT
Effective pH Range Effective at neutral pH[1]Limited to pH > 7[3]Wide range (1.5 - 8.5)[3]Optimal at pH > 7.5
Redox Potential (at pH 7) Higher than DMH[1]-0.33 V[4]Not applicable (phosphine-based)Not readily available

Cost-Benefit Analysis: Beyond the Price Tag

A thorough cost-benefit analysis extends beyond the initial purchase price to consider factors such as the required concentration, stability, and potential interference with downstream applications.

Table 2: Cost Comparison of Disulfide Reducing Agents

Reducing AgentSupplier Example & Price (USD)Molecular Weight ( g/mol )Price per Gram (USD)Typical Working ConcentrationEstimated Cost per 10 mL Reaction (USD)
Bis(2-mercaptoethyl) sulfone (BMS) Biosynth: $236.00 / 100 mg[5]186.32$2360.000.5 mM[1]$0.219
Dithiothreitol (DTT) PhytoTech Labs: $26.50 / 1 g[5]154.25$26.5010-100 mM$0.041 - $0.410
Tris(2-carboxyethyl)phosphine (TCEP) G Biosciences: $61.00 / 1 g[6]286.65$61.005-50 mM$0.087 - $0.870
β-mercaptoethanol (BME) PhytoTech Labs: $41.15 / 100 mL78.13~$0.41/mL0.1 - 5% (v/v) (~7-350 mM)<$0.01 - $0.205

Note: Prices are subject to change and may vary between suppliers. The "Estimated Cost per 10 mL Reaction" is a simplified calculation based on the highest and lowest typical working concentrations and should be used for comparative purposes only.

From a purely financial standpoint, BME is the most economical option, followed by DTT. BMS, on a per-gram basis, is significantly more expensive. However, its high efficiency at lower concentrations, as demonstrated in the comparative study (0.5 mM), can make its per-reaction cost competitive, particularly when compared to the higher concentrations of DTT and TCEP often used.

The true "cost" of a reducing agent also includes its potential to negatively impact an experiment. For instance, the strong odor of BME necessitates its use in a fume hood, adding an indirect cost in terms of laboratory infrastructure and safety precautions. DTT's propensity for oxidation and interference with certain labeling chemistries and metal affinity chromatography can lead to failed experiments and the need for costly troubleshooting.[2] TCEP, while versatile, can be unstable in phosphate buffers.[3] The superior speed and potentially lower required concentration of BMS can translate to time savings and reduced off-target effects, offering a value proposition that may outweigh its higher initial price.

Experimental Protocols

Below are detailed methodologies for disulfide bond reduction in a typical protein sample preparation for SDS-PAGE.

Protocol 1: Protein Reduction with Bis(2-mercaptoethyl) sulfone (BMS)
  • Prepare a 100 mM stock solution of BMS: Dissolve 18.6 mg of BMS in 1 mL of deionized water. Store in single-use aliquots at -20°C.

  • Sample Preparation: To your protein sample (e.g., in Laemmli sample buffer), add the BMS stock solution to a final concentration of 0.5 mM. For a 10 µL final sample volume, this would be 0.05 µL of the 100 mM stock.

  • Incubation: Incubate the sample at room temperature for 10-15 minutes.

  • Heat Denaturation: Heat the sample at 95-100°C for 5 minutes.

  • Electrophoresis: The sample is now ready for loading onto an SDS-PAGE gel.

Protocol 2: Protein Reduction with Dithiothreitol (DTT)
  • Prepare a 1 M stock solution of DTT: Dissolve 154.2 mg of DTT in 1 mL of deionized water. Store in single-use aliquots at -20°C.

  • Sample Preparation: Add the DTT stock solution to your protein sample to a final concentration of 50-100 mM.

  • Incubation: Incubate the sample at room temperature for 15-30 minutes.

  • Heat Denaturation: Heat the sample at 70°C for 10 minutes or 95-100°C for 5 minutes.

  • Electrophoresis: The sample is now ready for loading onto an SDS-PAGE gel.

Protocol 3: Protein Reduction with Tris(2-carboxyethyl)phosphine (TCEP)
  • Prepare a 0.5 M stock solution of TCEP: Dissolve 143.3 mg of TCEP hydrochloride in 1 mL of deionized water and neutralize with NaOH. Store in single-use aliquots at -20°C.

  • Sample Preparation: Add the TCEP stock solution to your protein sample to a final concentration of 20-50 mM.

  • Incubation: Incubate the sample at room temperature for 10-30 minutes.

  • Heat Denaturation: Heat the sample at 95-100°C for 5 minutes.

  • Electrophoresis: The sample is now ready for loading onto an SDS-PAGE gel.

Visualizing the Chemistry and Workflow

To better understand the processes involved, the following diagrams illustrate the mechanism of disulfide reduction and a typical experimental workflow.

Disulfide_Reduction_Mechanism P_S_S_P Protein-S-S-Protein' P_SH Protein-SH P_S_S_P->P_SH Reduction P_prime_SH Protein'-SH P_S_S_P->P_prime_SH Reduction R_SH_HS_R HS-R-SH R_S_S R-S-S (cyclic) R_SH_HS_R->R_S_S Oxidation

Caption: Mechanism of disulfide bond reduction by a dithiol agent.

Experimental_Workflow start Protein Sample add_buffer Add Sample Buffer (e.g., Laemmli) start->add_buffer add_reducing_agent Add Reducing Agent (BMS, DTT, TCEP, or BME) add_buffer->add_reducing_agent incubate Incubate at Room Temperature add_reducing_agent->incubate heat Heat Denature (e.g., 95°C for 5 min) incubate->heat load_gel Load Sample onto SDS-PAGE Gel heat->load_gel end Electrophoresis & Analysis load_gel->end

Caption: Workflow for protein sample reduction before SDS-PAGE.

Conclusion: Making an Informed Decision

The selection of a disulfide reducing agent is a multifaceted decision that requires careful consideration of performance, cost, and experimental context.

  • Bis(2-mercaptoethyl) sulfone (BMS) emerges as a high-performance option, offering significantly faster reaction kinetics than DTT. While its upfront cost is higher, its efficacy at lower concentrations can make it a cost-effective choice for time-sensitive experiments or when minimizing potential side reactions is critical.

  • Dithiothreitol (DTT) remains a popular and cost-effective choice for many standard applications. However, researchers should be mindful of its limitations, including its slower reaction rate, instability, and potential for experimental interference.

  • Tris(2-carboxyethyl)phosphine (TCEP) provides a stable and versatile alternative, particularly for applications where thiols in the reducing agent would be problematic, such as in certain labeling studies or mass spectrometry workflows. Its wider effective pH range is also a significant advantage.

  • β-mercaptoethanol (BME) is the most budget-friendly option and can be suitable for routine applications where its strong odor and lower potency are not significant drawbacks.

Ultimately, the optimal choice of reducing agent will depend on the specific requirements of the experiment, the nature of the protein of interest, and the available budget. By understanding the trade-offs between these reagents, researchers can make an informed decision that enhances the reliability and efficiency of their work.

References

A Comparative Guide to Disulfide Reducing Agents: Spotlight on Bis(2-acetylmercaptoethyl) sulfone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic reduction of disulfide bonds is a cornerstone of numerous experimental workflows in protein chemistry and drug development. The choice of reducing agent can significantly impact protein stability, activity, and the success of downstream applications. This guide provides a comparative overview of common disulfide reducing agents, with a special focus on the unique characteristics of Bis(2-acetylmercaptoethyl) sulfone.

Performance Comparison of Disulfide Reducing Agents

The selection of a reducing agent is often a trade-off between reducing power, stability, and compatibility with specific experimental conditions. While reagents like Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) are widely used, protected thiol reagents such as this compound offer distinct advantages in scenarios requiring controlled reduction.

FeatureThis compound (Protected)Bis(2-mercaptoethyl) sulfone (BMS) (Unprotected)Dithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)
Form Thiol groups protected by acetyl groupsFree thiol groupsFree thiol groupsPhosphine-based
Reactivity Requires deprotection (activation) to become an active reducing agent.Immediately active as a reducing agent.Immediately active as a reducing agent.Immediately active as a reducing agent.
Stability in Solution High (in its protected form)Moderate; susceptible to oxidation.Low; susceptible to air oxidation, especially in the presence of metal ions.High; resistant to air oxidation.
Odor LowStrong, unpleasantStrong, unpleasantOdorless
Effective pH Range Dependent on deprotection conditions.Optimal above pH 7.Optimal above pH 7.Wide (pH 1.5-9).[1]
Key Advantage Controlled, delayed activation; useful for preventing premature reduction.Enhanced reduction rate compared to DTT for some proteins.[2]Well-characterized and widely used.[3]Irreversible reduction, stable, and effective over a broad pH range.[1]
Key Disadvantage Requires an additional deprotection step.Unpleasant odor and susceptibility to oxidation.Instability in solution and strong odor.[1]Can be less effective for reducing sterically hindered disulfides.

Experimental Protocols

General Protocol for Protein Disulfide Bond Reduction

This protocol outlines the fundamental steps for reducing disulfide bonds in a protein sample using a generic reducing agent. Specific concentrations and incubation times may need to be optimized for the protein of interest and the chosen reducing agent.

  • Protein Preparation: Prepare a solution of the protein of interest in a suitable buffer (e.g., Tris-HCl or PBS) at a known concentration.

  • Addition of Reducing Agent:

    • For unprotected thiols (e.g., DTT, BMS): Add the reducing agent to the protein solution to a final concentration typically ranging from 1 to 10 mM.

    • For phosphine-based agents (e.g., TCEP): Add TCEP to a final concentration of 1 to 5 mM.

    • For This compound (protected thiol): This requires a two-step process:

      • Deprotection: The conditions for removing the acetyl groups would likely involve treatment with a base (e.g., hydroxylamine or a basic buffer) or a specific enzyme (an esterase) to expose the free thiols. This step needs to be performed prior to or concurrently with the reduction step, depending on the experimental design.

      • Reduction: Once the acetyl groups are removed, the resulting Bis(2-mercaptoethyl) sulfone will reduce the disulfide bonds.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature, 37°C, or 56°C) for a period ranging from 15 minutes to 1 hour.[4] The optimal time and temperature depend on the protein and the reducing agent.

  • Alkylation (Optional but Recommended): To prevent the re-formation of disulfide bonds, cap the newly formed free thiols with an alkylating agent such as iodoacetamide or N-ethylmaleimide. Add the alkylating agent in slight excess and incubate in the dark for 30-60 minutes at room temperature.[4]

  • Quenching (if alkylating): Quench any excess alkylating agent by adding a small amount of a thiol-containing reagent (like DTT or beta-mercaptoethanol).

  • Downstream Processing: The reduced and alkylated protein is now ready for downstream applications such as SDS-PAGE, mass spectrometry, or activity assays.

Visualizing Experimental Workflows

Workflow for Controlled Disulfide Reduction

The following diagram illustrates the conceptual workflow for using a protected thiol reducing agent like this compound, highlighting the key deprotection step that allows for temporal control over the reduction process.

ControlledReductionWorkflow cluster_setup Experimental Setup cluster_activation Activation Step cluster_reduction Reduction & Analysis Protein Protein with Disulfide Bonds Deprotection Deprotection (e.g., pH change, enzyme) Protein->Deprotection Reduction Disulfide Bond Reduction Protein->Reduction ProtectedAgent This compound (Protected Thiol) ProtectedAgent->Deprotection ActiveAgent Bis(2-mercaptoethyl) sulfone (Active Thiol) Deprotection->ActiveAgent Activation ActiveAgent->Reduction Analysis Downstream Analysis (e.g., Mass Spec, SDS-PAGE) Reduction->Analysis

Caption: Workflow for controlled disulfide reduction using a protected thiol reagent.

Mechanism of Thiol-Disulfide Exchange

This diagram illustrates the general mechanism by which a dithiol reducing agent, such as the active form of Bis(2-mercaptoethyl) sulfone or DTT, reduces a protein disulfide bond.

ThiolDisulfideExchange Cys1 Cys-S Cys2 S-Cys Cys1->Cys2 Disulfide Bond ReducedCys1 Cys-SH SH2 HS-R Cys2->SH2 2. Thiol-Disulfide   Exchange ReducedCys2 HS-Cys SH1 R-SH SH1->Cys1 1. Nucleophilic   Attack OxidizedReagent R-S-S-R

Caption: Mechanism of protein disulfide bond reduction by a dithiol reagent.

References

Safety Operating Guide

Proper Disposal of Bis(2-acetylmercaptoethyl) sulfone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate safety and logistical guidance, this document outlines the recommended procedures for the proper disposal of Bis(2-acetylmercaptoethyl) sulfone, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Researchers, scientists, and drug development professionals handling this compound must adhere to stringent disposal protocols due to its potential hazards. This guide provides a comprehensive, step-by-step approach to the safe management and disposal of this compound.

I. Understanding the Compound and Associated Hazards

Therefore, it is crucial to treat this compound as potentially hazardous and avoid environmental release. The primary disposal route for many organosulfur compounds is controlled incineration. In-laboratory chemical treatment to a less hazardous form may also be a viable option before final disposal.

II. Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must wear appropriate Personal Protective Equipment (PPE) to minimize exposure.

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical goggles.
Lab Coat Standard laboratory coat.
Respiratory Use in a well-ventilated area or a chemical fume hood.

III. Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe disposal of this compound.

Step 1: Segregation and Collection

  • Do not mix this compound waste with other chemical waste streams unless explicitly instructed by your institution's environmental health and safety (EHS) office.

  • Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.

  • The label should clearly state "Hazardous Waste," the full chemical name "this compound," and any known hazard information.

Step 2: In-Laboratory Treatment (Optional, consult with EHS)

For small quantities, in-laboratory treatment can convert the compound to a less hazardous form. This procedure involves two main reactions: hydrolysis of the acetyl group followed by oxidation of the resulting thiol.

A. Hydrolysis to Unmask the Thiol:

This step should be performed in a chemical fume hood.

  • For each 1 gram of this compound, cautiously add it to a solution of 10 mL of 1 M sodium hydroxide.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the hydrolysis of the thioacetate to the corresponding thiolate.

B. Oxidation of the Thiolate:

  • To the resulting solution containing the thiolate, slowly add a 10% solution of sodium hypochlorite (bleach) with stirring. The addition should be done in a controlled manner to manage any potential exothermic reaction.

  • Continue adding the sodium hypochlorite solution until the unpleasant odor of the thiol is no longer detectable, indicating its oxidation to the more stable and less odorous sulfonic acid or other oxidized species.

  • Neutralize the resulting solution to a pH between 6 and 8 by slowly adding a dilute acid, such as hydrochloric acid.

Step 3: Final Disposal

  • For Untreated Waste: The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. The waste should be packaged and labeled according to all local, state, and federal regulations. The most common disposal method for such compounds is controlled incineration.

  • For Treated Waste: The neutralized solution from the in-laboratory treatment may be suitable for drain disposal, depending on local regulations. Always consult with your institution's EHS office before disposing of any treated chemical waste down the drain. They will provide guidance based on the specific composition of the final waste stream and local wastewater regulations.

IV. Spill and Emergency Procedures

In the event of a spill:

  • Evacuate the immediate area.

  • If the spill is large or in a poorly ventilated area, contact your institution's emergency response team.

  • For small spills, and if it is safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Wearing appropriate PPE, carefully scoop the absorbent material into a designated hazardous waste container.

  • Clean the spill area with soap and water.

  • Report all spills to your supervisor and EHS office.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Start: this compound Waste Generated collect Step 1: Segregate and Collect in Labeled Container start->collect consult_ehs Consult Institutional EHS for Disposal Protocol collect->consult_ehs in_lab_treatment Option A: In-Lab Treatment consult_ehs->in_lab_treatment In-lab treatment approved professional_disposal Option B: Professional Disposal consult_ehs->professional_disposal Direct disposal required hydrolysis 1. Hydrolysis with NaOH in_lab_treatment->hydrolysis oxidation 2. Oxidation with NaOCl hydrolysis->oxidation neutralize 3. Neutralize pH oxidation->neutralize ehs_approval EHS Approval for Drain Disposal? neutralize->ehs_approval drain_disposal Dispose Down Drain with Copious Water ehs_approval->drain_disposal Yes ehs_approval->professional_disposal No end End: Waste Properly Disposed drain_disposal->end package_label Package and Label for Hazardous Waste Pickup professional_disposal->package_label incineration Controlled Incineration by Licensed Vendor package_label->incineration incineration->end

Caption: Workflow for the disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's Environmental Health and Safety office for specific guidance.

Essential Safety and Operational Guide for Handling Bis(2-mercaptoethyl) sulfone

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate safety, handling, and disposal protocols for Bis(2-acetylmercaptoethyl) sulfone, with the information sourced for the closely related and more commonly referenced compound, Bis(2-mercaptoethyl) sulfone . Researchers should be aware of this distinction and consider the provided data as a baseline for safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

Bis(2-mercaptoethyl) sulfone is classified as a hazardous substance. Adherence to strict safety protocols is mandatory to prevent exposure and ensure a safe laboratory environment.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Recommended Personal Protective Equipment:

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be required for splash hazards.Prevents eye contact which can cause serious irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron must be worn.Prevents skin contact which can cause irritation.
Respiratory Protection Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a NIOSH-approved respirator for organic vapors is necessary.Prevents inhalation which can cause respiratory tract irritation.

Logical Workflow for PPE Selection:

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Safe Handling start Handling Bis(2-mercaptoethyl) sulfone hazards Potential Hazards: - Skin Irritation (H315) - Eye Irritation (H319) - Respiratory Irritation (H335) start->hazards eye_protection Eye Protection: Safety Goggles/Face Shield hazards->eye_protection H319 skin_protection Skin Protection: Nitrile Gloves & Lab Coat hazards->skin_protection H315 respiratory_protection Respiratory Protection: Fume Hood/Respirator hazards->respiratory_protection H335 safe_handling Proceed with Experiment eye_protection->safe_handling skin_protection->safe_handling respiratory_protection->safe_handling

Caption: Logical workflow for selecting appropriate PPE when handling Bis(2-mercaptoethyl) sulfone.

Operational Plan: Handling and Storage

Handling:

  • Always handle Bis(2-mercaptoethyl) sulfone within a certified chemical fume hood to minimize inhalation exposure.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands and any exposed skin thoroughly after handling.

  • Ensure emergency eyewash stations and safety showers are readily accessible.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Recommended storage temperature is -20°C.

  • Keep away from incompatible materials such as strong oxidizing agents.

Experimental Protocol: Reduction of Protein Disulfide Bonds

Bis(2-mercaptoethyl) sulfone is an effective reducing agent for protein disulfide bonds, often used as a substitute for dithiothreitol (DTT). The following is a general protocol for its use in this application.

Materials:

  • Protein solution (e.g., immunoglobulin, trypsinogen) in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0, containing 1 mM EDTA).

  • Bis(2-mercaptoethyl) sulfone (BMS) stock solution.

  • Spectrophotometer or other analytical instrument to monitor the reaction.

Procedure:

  • Prepare the protein solution to the desired concentration in the reaction buffer.

  • Add the Bis(2-mercaptoethyl) sulfone stock solution to the protein solution to achieve the final desired concentration (e.g., 0.5 mM).

  • Incubate the reaction mixture at the desired temperature (e.g., 0°C or room temperature).

  • Monitor the reduction of disulfide bonds over time using a suitable analytical method, such as measuring the increase in free thiol groups.

  • Once the desired level of reduction is achieved, the reaction can be stopped by removing the reducing agent, for example, through dialysis or gel filtration.

Experimental Workflow for Protein Reduction:

Protein_Reduction_Workflow prep_protein 1. Prepare Protein Solution in Buffer (pH 7.0) add_bms 2. Add Bis(2-mercaptoethyl) sulfone (e.g., to 0.5 mM) prep_protein->add_bms incubate 3. Incubate at Controlled Temperature add_bms->incubate monitor 4. Monitor Disulfide Bond Reduction incubate->monitor stop_reaction 5. Stop Reaction (e.g., via dialysis) monitor->stop_reaction analysis 6. Analyze Reduced Protein stop_reaction->analysis

Caption: Experimental workflow for the reduction of protein disulfide bonds using Bis(2-mercaptoethyl) sulfone.

Potential Cellular Signaling Pathway Interactions (Based on Analogue)

Direct studies on the specific signaling pathways affected by Bis(2-mercaptoethyl) sulfone are limited. However, its structural analogue, bis(2-chloroethyl) sulfide (sulfur mustard), is known to induce cellular damage through alkylation of macromolecules and generation of reactive oxygen species (ROS). This leads to the activation of inflammatory and cell death pathways.

Disclaimer: The following diagram illustrates pathways affected by the analogue bis(2-chloroethyl) sulfide and should be considered as a potential, but not confirmed, mechanism for Bis(2-mercaptoethyl) sulfone.

Signaling_Pathway cluster_cellular Cellular Effects cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes BMS_analogue Bis(2-chloroethyl) sulfide (Analogue) Alkylation Alkylation of DNA & Proteins BMS_analogue->Alkylation ROS Reactive Oxygen Species (ROS) Generation BMS_analogue->ROS Apoptosis Apoptosis Alkylation->Apoptosis NFkB NF-κB Pathway ROS->NFkB MAPK MAPK Pathway ROS->MAPK Inflammation Inflammation NFkB->Inflammation MAPK->Inflammation Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Potential signaling pathways affected by a structural analogue of Bis(2-mercaptoethyl) sulfone.

Disposal Plan

All waste containing Bis(2-mercaptoethyl) sulfone must be treated as hazardous.

Liquid Waste:

  • Collect all liquid waste containing this chemical in a designated, labeled, and sealed container.

  • Do not mix with other waste streams unless compatible.

  • Arrange for disposal through your institution's environmental health and safety (EHS) office.

Solid Waste:

  • Contaminated solid waste (e.g., gloves, paper towels, pipette tips) should be placed in a sealed bag and then into a designated hazardous waste container.

  • Label the container clearly and arrange for disposal through your EHS office.

Decontamination of Glassware:

  • Rinse glassware with a suitable organic solvent (e.g., ethanol or acetone) in a fume hood. Collect the rinse as hazardous waste.

  • Immerse the rinsed glassware in a freshly prepared 10% sodium hypochlorite (bleach) solution. Let it soak for at least 24 hours in a fume hood to oxidize any residual thiol.

  • After soaking, the glassware can be washed with soap and water.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(2-acetylmercaptoethyl) sulfone
Reactant of Route 2
Reactant of Route 2
Bis(2-acetylmercaptoethyl) sulfone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.